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  • Product: 1-Aminopyridin-1-ium-4-carboxylate
  • CAS: 31775-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Aminopyridin-1-ium-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Aminopyridin-1-ium-4-carboxylate is a fascinating zwitterionic molecule, also known as a pyridinium betaine, that holds significant potential in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopyridin-1-ium-4-carboxylate is a fascinating zwitterionic molecule, also known as a pyridinium betaine, that holds significant potential in materials science and pharmaceutical development. Its unique electronic structure, characterized by a positive charge on the pyridinium ring and a negative charge on the carboxylate group, governs its chemical reactivity, intermolecular interactions, and solid-state architecture. This guide provides a comprehensive analysis of the molecular structure and bonding of 1-aminopyridin-1-ium-4-carboxylate. Leveraging data from analogous pyridinium carboxylate systems, this document will delve into its synthesis, structural characterization, and the nuanced interplay of covalent and non-covalent forces that define its properties. We will explore the causality behind experimental choices for its characterization and provide detailed protocols for its study.

Introduction: The Significance of Zwitterionic Pyridinium Architectures

Zwitterionic molecules, or inner salts, contain both a positive and a negative charge within the same molecule. This charge separation imparts unique properties, including high polarity, significant dipole moments, and a strong propensity for forming organized supramolecular structures through electrostatic interactions and hydrogen bonding. 1-Aminopyridin-1-ium-4-carboxylate is a prime example of such a system, belonging to the broader class of N-aminopyridinium salts and pyridinium betaines.

The N-aminopyridinium cation is a versatile chemical entity, acting as a bifunctional reagent in organic synthesis. It combines nucleophilicity at the exocyclic nitrogen with the potential for electrophilic or radical reactivity through the cleavage of the N-N bond.[1] When combined with a carboxylate anion, as in the title molecule, a stable zwitterion is formed. The study of such molecules is critical for:

  • Crystal Engineering: The predictable formation of hydrogen bonds between the pyridinium N-H or C-H donors and the carboxylate oxygen acceptors allows for the rational design of crystal lattices with specific topologies and properties.[2][3]

  • Drug Development: The 4-aminopyridine scaffold is a known potassium channel blocker used in treating neurological conditions.[4] Understanding the structure and bonding of its derivatives is crucial for designing new therapeutic agents with improved efficacy and bioavailability.

  • Materials Science: The large dipole moments associated with zwitterionic structures can lead to materials with interesting non-linear optical (NLO) properties.[5]

This guide will provide a detailed exploration of the molecular and electronic structure of 1-aminopyridin-1-ium-4-carboxylate, offering insights for its application in these fields.

Molecular Structure and Bonding: A Detailed Analysis

The molecular structure of 1-aminopyridin-1-ium-4-carboxylate is characterized by a planar pyridinium ring with an amino group attached to the ring nitrogen (N1) and a carboxylate group at the C4 position. The molecule is overall neutral but possesses a formal positive charge on the N-aminopyridinium moiety and a formal negative charge on the carboxylate group.

The N-Aminopyridinium Cation

The core of the cation is the pyridinium ring, an aromatic six-membered heterocycle. The key feature is the N-N bond, which makes it an N-aminopyridinium salt. This N-N bond is reducible, which is the basis for much of the synthetic utility of this class of compounds.[1] The positive charge is delocalized over the aromatic ring, influencing the acidity of the ring protons.

The Carboxylate Anion

The carboxylate group (COO⁻) at the 4-position is deprotonated, carrying a formal negative charge. This charge is delocalized across the two oxygen atoms. The C-O bond lengths in the carboxylate group are expected to be intermediate between a single and a double bond, a characteristic feature confirmed in crystal structures of similar compounds.[6]

Intramolecular Charge Distribution and Resonance

The molecule can be represented by several resonance structures, which contribute to its overall electronic distribution. The zwitterionic nature is the most significant representation. Computational studies on analogous molecules, such as pyridinium-carboxylate adducts, help in understanding the electron density distribution and molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting reactivity.[2]

Synthesis and Characterization

While a specific synthesis for 1-aminopyridin-1-ium-4-carboxylate is not detailed in the available literature, a logical synthetic pathway can be proposed based on established methods for creating N-aminopyridinium salts and related betaines.

Proposed Synthetic Workflow

A plausible synthesis would involve the N-amination of a suitable pyridine precursor, such as methyl 4-aminopyridine-2-carboxylate, followed by hydrolysis of the ester.[7][8]

Synthesis_Workflow Start Methyl 4-pyridinecarboxylate Step1 N-Amination (e.g., with hydroxylamine-O-sulfonic acid) Start->Step1 Intermediate 1-Amino-4-(methoxycarbonyl)pyridin-1-ium Step1->Intermediate Step2 Base Hydrolysis (e.g., NaOH, H2O) Intermediate->Step2 Product 1-Aminopyridin-1-ium-4-carboxylate Step2->Product

Caption: Proposed synthetic workflow for 1-Aminopyridin-1-ium-4-carboxylate.

Causality in Synthetic Design: The choice of a pyridine with an electron-withdrawing group at the 4-position (like an ester) can facilitate the N-amination reaction. The final hydrolysis step is a standard procedure to convert the ester to a carboxylate. The zwitterion is expected to be stable and could potentially be isolated as a crystalline solid.[9]

Structural and Spectroscopic Characterization

A comprehensive characterization of the synthesized molecule is essential to confirm its structure and purity. The following techniques would be employed:

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystalline state. It provides accurate bond lengths, bond angles, and details of intermolecular interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in the molecule. The chemical shifts of the pyridinium protons would be indicative of the positive charge on the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the aromatic C-H and C=C/C=N stretches of the pyridinium ring, and the symmetric and asymmetric stretches of the carboxylate group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight, confirming the elemental composition.

Crystal Engineering and Supramolecular Chemistry

In the solid state, 1-aminopyridin-1-ium-4-carboxylate is expected to form a highly ordered structure dominated by hydrogen bonds. The primary amino group (N-H) and the pyridinium C-H groups are effective hydrogen bond donors, while the carboxylate oxygen atoms are strong hydrogen bond acceptors.

Key Hydrogen Bonding Motifs

Based on crystal structures of analogous compounds like 4-aminopyridinium carboxylates, several key hydrogen bonding interactions are anticipated[10]:

  • N-H···O Bonds: Strong hydrogen bonds between the amino group and the carboxylate oxygen atoms of neighboring molecules would be a primary organizing force.

  • C-H···O Bonds: Weaker hydrogen bonds between the pyridinium ring C-H groups and the carboxylate oxygens would also contribute to the stability of the crystal lattice.

These interactions would likely lead to the formation of extended one-, two-, or three-dimensional networks.[4]

Hydrogen_Bonding_Network cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N1_A N-H O2_B C-O⁻ N1_A->O2_B N-H···O O1_A C=O O2_A C-O⁻ N1_B N-H O2_C C-O⁻ N1_B->O2_C N-H···O O1_B C=O N1_C N-H O1_C C=O

Caption: Schematic of potential intermolecular N-H···O hydrogen bonding.

Computational Modeling and Theoretical Insights

Computational chemistry provides a powerful tool for understanding the structure and bonding of molecules like 1-aminopyridin-1-ium-4-carboxylate at a deeper level.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize the Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles.

  • Calculate Spectroscopic Properties: Predict IR and NMR spectra to aid in the interpretation of experimental data.

  • Analyze the Electronic Structure: Determine the distribution of electron density, calculate the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, and analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.[2]

Hirshfeld Surface Analysis

This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. It provides a graphical representation of the close contacts between molecules, allowing for a detailed understanding of the forces that hold the crystal together.[5]

Experimental Protocols

Protocol for Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure and crystal packing.

Methodology:

  • Crystal Growth: Grow single crystals of suitable size and quality, for example, by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

  • Analysis: Analyze the refined structure to identify key intramolecular and intermolecular geometric parameters, including hydrogen bonds.

Justification: This protocol is standard for the structural elucidation of new crystalline materials and provides unambiguous proof of the molecular structure.[10]

Protocol for Spectroscopic Analysis (NMR and IR)

Objective: To confirm the molecular structure and identify key functional groups.

Methodology:

  • NMR Spectroscopy:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to assign all protons and carbons.

  • IR Spectroscopy:

    • Prepare a sample, for instance, as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

    • Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Justification: These techniques are fundamental for the characterization of organic compounds, providing complementary information to confirm the proposed structure.

Potential Applications and Future Directions

The unique structural and electronic properties of 1-aminopyridin-1-ium-4-carboxylate suggest several potential applications:

  • Pharmaceuticals: As a derivative of 4-aminopyridine, it could be investigated for its potential as a potassium channel blocker or for other neurological applications. Its zwitterionic nature might influence its solubility and ability to cross biological membranes.

  • Non-linear Optical Materials: The high degree of charge separation could lead to a large molecular hyperpolarizability, making it a candidate for second-harmonic generation and other NLO applications.

  • Supramolecular Chemistry: It can serve as a versatile building block for the construction of more complex supramolecular assemblies and coordination polymers.

Future research should focus on the successful synthesis and full characterization of this molecule to validate the predictions made in this guide. Exploring its reactivity, particularly the chemistry involving the N-N bond, could open up new avenues in synthetic organic chemistry.

Conclusion

1-Aminopyridin-1-ium-4-carboxylate represents a compelling target for synthesis and characterization due to its inherent zwitterionic nature and the versatile chemistry of the N-aminopyridinium scaffold. While direct experimental data for this specific molecule is yet to be reported, a thorough analysis of analogous compounds provides a robust framework for understanding its molecular structure, bonding, and potential properties. The interplay of the positively charged N-aminopyridinium ring and the negatively charged carboxylate group is predicted to result in a molecule with a rich supramolecular chemistry dominated by strong hydrogen bonding. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for future investigations into this promising compound, which sits at the intersection of crystal engineering, medicinal chemistry, and materials science.

References

  • Madhankumar, A., et al. (2020). Growth, crystal structure, Hirshfeld surface analysis, thermal, optical and theoretical studies of 4-aminopyridinium 4-nitrophenolate 4-nitrophenol single crystals. Journal of Molecular Structure, 1202, 127233. Available at: [Link]

  • Smith, G., & Wermuth, U. (2011). 4-Aminopyridinium cis-2-carboxycyclohexane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2794. Available at: [Link]

  • Gor-Boros, M., & Powers, D. C. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(1), 10-23. Available at: [Link]

  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(42), 7481-7492. Available at: [Link]

  • Sharmila, N., et al. (2014). Crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1293–o1294. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. PubChem Compound Summary for CID 3759117. Retrieved from [Link]

  • Zubavichus, Y. V., et al. (2017). Crystal structure of 3-aminopyridinium 1′-carboxyferrocene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 856–859. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Aminopyridine-2-carboxylic acid. Retrieved from [Link]

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyridine-4-carboxylic acid. PubChem Compound Summary for CID 278396. Retrieved from [Link]

  • Chen, X., et al. (2015). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm, 17(42), 8148-8151. Available at: [Link]

  • Klinga, M., et al. (2007). catena-Poly[[aqua(pyridine-4-carboxylato-κN)(pyridin-1-ium-4-carboxylato-κO)(thiocyanato-κN)cobalt(II)]-μ-pyridine-4-carboxylato-κ2N:O]. Acta Crystallographica Section E: Structure Reports Online, 63(6), m1710–m1712. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

  • Ruiz-Pérez, C., et al. (2007). 2-(3-Aminopyridinium-1-yl)-3-carboxypropanoate monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 10), o595–o597. Available at: [Link]

  • Scientific.net. (2022). Synthesis and Investigation of Surface Tension Properties of Fatty Pyrimidinium Betaines. Key Engineering Materials, 926, 123-128. Available at: [Link]

  • Dadaboy, A., et al. (2008). Ion-pair interaction in pyridinium carboxylate solutions. The Journal of Physical Chemistry A, 112(1), 122-127. Available at: [Link]

Sources

Exploratory

synthesis pathway for 1-Aminopyridin-1-ium-4-carboxylate

An In-depth Technical Guide to the Synthesis of 1-Aminopyridin-1-ium-4-carboxylate Introduction 1-Aminopyridin-1-ium-4-carboxylate is a zwitterionic organic compound belonging to the class of N-aminopyridinium salts. The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Aminopyridin-1-ium-4-carboxylate

Introduction

1-Aminopyridin-1-ium-4-carboxylate is a zwitterionic organic compound belonging to the class of N-aminopyridinium salts. These compounds have garnered significant interest in synthetic organic chemistry due to their unique bifunctional nature. They possess both a nucleophilic N-center and a reducible N-N bond, which allows them to serve as versatile precursors for N-centered radicals or as participants in metal-catalyzed coupling reactions.[1][2] This guide provides a comprehensive overview of a reliable synthesis pathway for 1-aminopyridin-1-ium-4-carboxylate, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic design of the synthesis, the underlying reaction mechanism, a detailed experimental protocol, and critical process considerations.

Retrosynthetic Analysis and Pathway Design

The synthesis of N-aminopyridinium salts is most commonly achieved through the direct N-amination of a pyridine derivative using an electrophilic aminating agent.[1] Our target molecule, 1-aminopyridin-1-ium-4-carboxylate, is functionally an N-aminated version of isonicotinic acid (pyridine-4-carboxylic acid).

Strategic Rationale:

  • Starting Material: Isonicotinic acid (also known as pyridine-4-carboxylic acid) is the logical precursor.[3][4] It is commercially available, stable, and possesses the required pyridine core with a carboxyl group at the C4 position.

  • Key Transformation: The core of the synthesis is the formation of a new N-N bond at the pyridine ring's nitrogen atom. This is achieved via a nucleophilic attack from the pyridine nitrogen onto an electrophilic amine source.

  • Reagent Selection: Hydroxylamine-O-sulfonic acid (HOSA) is a well-established and effective reagent for the N-amination of pyridines and other N-heterocycles.[5][6][7] It serves as a convenient "NH2+" equivalent. While other reagents like mesitylsulfonyl hydroxylamine (MSH) exist, HOSA provides a straightforward and historically validated route.[1]

The overall synthetic pathway is a direct, one-step amination of isonicotinic acid.

G Isonicotinic_Acid Isonicotinic Acid (Pyridine-4-carboxylic acid) Target 1-Aminopyridin-1-ium-4-carboxylate Isonicotinic_Acid->Target N-Amination Reagent Hydroxylamine-O-sulfonic Acid (HOSA) Reagent->Target

Figure 1: Overall Synthetic Pathway

Mechanistic Insights: The N-Amination Reaction

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the pyridine ring in isonicotinic acid attacks the electrophilic nitrogen atom of HOSA. This concerted step results in the displacement of the hydrogen sulfate ion (HSO₄⁻) as a leaving group and the formation of the N-amino bond.

It is important to consider the electronic nature of the starting material. The carboxyl group at the C4 position is electron-withdrawing, which reduces the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. This may necessitate slightly more forcing conditions (e.g., elevated temperature or longer reaction time) to achieve satisfactory conversion.

Following the N-amination, the molecule exists as a zwitterion. The acidic proton of the carboxylic acid group is transferred to the basic exocyclic amino group, resulting in a carboxylate anion and a 1-aminopyridinium cation.

G cluster_0 Nucleophilic Attack cluster_1 Product Formation Start Isonicotinic Acid TS Transition State Start->TS Pyridine N attacks HOSA N HOSA HOSA (+H3N-O-SO3-) HOSA->TS Intermediate Protonated Intermediate TS->Intermediate Leaving group departs Leaving_Group HSO4- Product Final Zwitterionic Product Intermediate->Product Proton transfer

Figure 2: Generalized Reaction Mechanism

Detailed Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of 1-aminopyridinium iodide, applying it to isonicotinic acid.[6]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Isonicotinic Acid123.1112.3 g0.10Reagent grade, >99% purity
Hydroxylamine-O-sulfonic Acid (HOSA)113.0912.4 g0.11Handle with care, hygroscopic[5]
Deionized Water18.02100 mL-
Isopropanol60.1050 mL-For washing the product
Potassium Carbonate (K₂CO₃)138.21As needed-For pH adjustment (optional)

Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Beakers, graduated cylinders

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure

  • Preparation: In the 250 mL round-bottom flask, dissolve 12.3 g (0.10 mol) of isonicotinic acid in 50 mL of deionized water. Gentle heating may be required to fully dissolve the starting material.

  • Reagent Addition: In a separate beaker, carefully dissolve 12.4 g (0.11 mol) of hydroxylamine-O-sulfonic acid in 50 mL of cold deionized water. Caution: This dissolution can be exothermic. Add the HOSA solution to the stirred isonicotinic acid solution in the flask.

  • Reaction: Heat the reaction mixture to 90-95 °C using a heating mantle or oil bath. Maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 1 hour to promote crystallization of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystalline product twice with 25 mL portions of cold isopropanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 50 °C for several hours until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Process Optimization and Troubleshooting

  • Yield Considerations: The N-amination of pyridine derivatives with HOSA can sometimes result in modest yields.[1] To optimize, ensure the HOSA is of good quality and dry, as it is hygroscopic. A slight excess of HOSA (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Purity and Side Reactions: The primary impurity is often unreacted isonicotinic acid. A thorough wash with a suitable solvent like isopropanol, in which the product has lower solubility than the starting material, is crucial. Overheating or prolonged reaction times can lead to decomposition, so temperature control is important.

  • pH Adjustment: The final reaction mixture will be acidic due to the hydrogen sulfate byproduct. If the product does not precipitate well, carefully neutralizing the solution with a base like potassium carbonate can facilitate the formation of the zwitterion and improve isolation. This should be done cautiously while monitoring the pH.

  • Safety Precautions:

    • Hydroxylamine-O-sulfonic acid is a corrosive solid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle HOSA in a well-ventilated area or a fume hood.

    • The initial mixing of reagents may be exothermic.

Conclusion

The synthesis of 1-aminopyridin-1-ium-4-carboxylate via direct N-amination of isonicotinic acid with hydroxylamine-O-sulfonic acid is a direct and mechanistically straightforward method. It provides access to a valuable bifunctional building block for advanced applications in organic synthesis and medicinal chemistry. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably produce this versatile compound for further investigation and development.

References

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

  • N-amino pyridinium salts in organic synthesis. (2023). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Chempanda. Retrieved January 28, 2026, from [Link]

  • Hydroxylamine-O-sulfonic acid. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • 1-aminopyridinium iodide. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. (n.d.). Nanyang Technological University. Retrieved January 28, 2026, from [Link]

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Characterization of 1-Aminopyridin-1-ium-4-carboxylate

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1-aminopyridin-1-ium-4-carboxylate, a compound of interest in pharmaceutical and materials science. Given the sparse availabil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1-aminopyridin-1-ium-4-carboxylate, a compound of interest in pharmaceutical and materials science. Given the sparse availability of published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in fundamental principles of spectroscopy and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of novel heterocyclic compounds.

Introduction to 1-Aminopyridin-1-ium-4-carboxylate

1-Aminopyridin-1-ium-4-carboxylate is a zwitterionic organic compound featuring a pyridinium ring N-aminated at position 1 and bearing a carboxylate group at position 4. Its structure suggests a unique combination of electronic properties, making it a target for various applications. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is indispensable. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the robust experimental protocols required to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-aminopyridin-1-ium-4-carboxylate, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be highly informative due to the asymmetry of the molecule. The pyridinium ring protons are anticipated to be deshielded (shifted downfield) due to the electron-withdrawing effect of the positively charged nitrogen atom.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 1-Aminopyridin-1-ium-4-carboxylate with proton numbering.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2, H-68.5 - 8.8Doublet~6-72HProtons ortho to the pyridinium nitrogen are strongly deshielded.
H-3, H-57.8 - 8.1Doublet~6-72HProtons meta to the pyridinium nitrogen are less deshielded.
-NH₂5.5 - 6.5Broad SingletN/A2HExchangeable protons; chemical shift is concentration and temperature dependent.

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton. The carboxylate carbon and the carbons of the pyridinium ring are expected to have distinct chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)Rationale
C=O (carboxylate)165 - 170Typical range for carboxylate carbons.
C-4145 - 150The carbon attached to the carboxylate group will be significantly deshielded.
C-2, C-6140 - 145Carbons adjacent to the positively charged nitrogen are strongly deshielded.
C-3, C-5125 - 130These carbons are less affected by the electron-withdrawing groups.
Experimental Protocol for NMR Spectroscopy

A well-defined protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[1] The choice of solvent is critical; it must dissolve the compound completely without reacting with it.

    • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.[2]

    • Ensure the sample height in the tube is between 4 and 5 cm.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) TubeLoading Transfer to NMR Tube SamplePrep->TubeLoading Spectrometer Insert into Spectrometer TubeLoading->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquisition Data Acquisition (¹H and ¹³C) LockShim->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 1-aminopyridin-1-ium-4-carboxylate will be characterized by absorptions corresponding to the vibrations of its key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500N-H (amino group)Asymmetric and symmetric stretching
3000 - 3100C-H (aromatic)Stretching
~1600C=O (carboxylate)Asymmetric stretching
~1600, ~1480C=C, C=N (ring)Stretching
~1400C=O (carboxylate)Symmetric stretching
1000 - 1200N-NStretching

The presence of strong, broad bands for the carboxylate stretches is a key diagnostic feature. The positions of these bands are sensitive to the molecular environment.[4][5]

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the sample. For a solid compound like 1-aminopyridin-1-ium-4-carboxylate, Attenuated Total Reflectance (ATR) or the KBr pellet method are common.

ATR Method (Recommended for ease of use):

  • Ensure the ATR crystal (typically diamond or germanium) is clean.[6]

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The IR beam interacts with the surface of the sample.[6]

KBr Pellet Method (for high-quality transmission spectra):

  • Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade KBr in an agate mortar.[7]

  • Place the mixture into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds, making it ideal for 1-aminopyridin-1-ium-4-carboxylate.[8][9]

Predicted ESI-MS Data (Positive Ion Mode):

m/zIonRationale
139.05[M+H]⁺Protonation of the carboxylate group.
161.03[M+Na]⁺Adduction with sodium ions, which are often present as impurities.

Predicted Fragmentation Pattern: In tandem MS (MS/MS), the [M+H]⁺ ion could be expected to fragment via the loss of small neutral molecules. A primary fragmentation would likely be the loss of CO₂ (44 Da) from the carboxylic acid group.

G M_H [M+H]⁺ m/z = 139.05 Fragment1 [M+H - CO₂]⁺ m/z = 95.06 M_H->Fragment1 - CO₂

Caption: A plausible primary fragmentation pathway in ESI-MS/MS.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via a syringe pump or as the eluent from a liquid chromatography system.

    • A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.[8]

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[8]

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Conclusion

The comprehensive spectroscopic analysis of 1-aminopyridin-1-ium-4-carboxylate, as detailed in this guide, provides a robust framework for its unambiguous characterization. While the presented data is predictive, it is based on well-established principles and data from closely related structures. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the integrity and reproducibility of research findings in the development of new chemical entities.

References

  • Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility. CrystEngComm, 7, 439-448.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.
  • Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13264-13274.
  • ResearchGate. (n.d.). 13C-NMR spectrum of (4).
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • BenchChem. (2025). Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
  • Element Lab Solutions. (n.d.).
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.
  • Pharmaguideline. (n.d.).
  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.
  • fourier transform infrared spectroscopy. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.
  • ACS Publications. (n.d.).
  • University College London. (n.d.).
  • Arkivoc. (n.d.).
  • ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum.
  • University of California, Los Angeles. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Iowa State University. (n.d.).
  • PubMed. (2023). N-Amino Pyridinium Salts in Organic Synthesis.
  • LCGC International. (n.d.).
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • Physics LibreTexts. (2022). 6.
  • ACS Publications. (n.d.). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity.
  • MDPI. (n.d.). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents.

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Exploratory

An In-depth Technical Guide to the Solubility of 1-Aminopyridin-1-ium-4-carboxylate in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount. This is partic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Scientific Advancement

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount. This is particularly true for novel molecules like 1-Aminopyridin-1-ium-4-carboxylate, a zwitterionic compound with significant potential. The arrangement of a positively charged aminopyridinium ion and a negatively charged carboxylate group within the same molecule bestows unique physicochemical properties that govern its behavior in various solvent systems.[1][2] This guide provides a comprehensive exploration of the theoretical and practical aspects of determining the solubility of 1-Aminopyridin-1-ium-4-carboxylate, empowering researchers to harness its full potential.

The solubility of a compound dictates its suitability for a wide range of applications, from reaction media and purification techniques to formulation and bioavailability in pharmaceutical development. For instance, in drug discovery, poor aqueous solubility can be a major obstacle to a candidate's progression, affecting its absorption and distribution in the body. Therefore, a detailed solubility profile in a variety of common laboratory solvents is not just a data point; it is a critical piece of the puzzle in the journey from discovery to application.

Theoretical Solubility Profile: A Structural Perspective

The solubility of 1-Aminopyridin-1-ium-4-carboxylate is intrinsically linked to its zwitterionic nature and the interplay of its constituent functional groups. A careful analysis of its structure allows us to predict its behavior in different solvent environments.

  • Zwitterionic Character: The presence of both a formal positive and negative charge makes 1-Aminopyridin-1-ium-4-carboxylate a highly polar molecule. This is a key determinant of its solubility, favoring interactions with polar solvents.[1]

  • Hydrogen Bonding Capabilities: The carboxylate group's oxygen atoms and the hydrogen atoms on the amino group are prime sites for hydrogen bonding, a strong intermolecular force that promotes dissolution in protic solvents.

  • Aromatic Pyridinium Ring: The pyridine ring introduces a degree of aromatic character. While pyridine itself is miscible with water and many organic solvents, the ionic nature of the aminopyridinium moiety in our target molecule will dominate its solubility characteristics.[3][4]

Based on these structural features, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: In solvents like water, methanol, and ethanol, the zwitterionic nature of 1-Aminopyridin-1-ium-4-carboxylate allows for strong ion-dipole interactions. Furthermore, these solvents can act as both hydrogen bond donors and acceptors, readily solvating the charged groups. The solubility in aqueous solutions is expected to be significantly influenced by pH.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar and can effectively solvate the charged centers of the molecule. However, lacking the ability to donate hydrogen bonds, the solvation may be less effective than in protic solvents.

  • Low Solubility in Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the "like dissolves like" principle predicts poor solubility. The large difference in polarity between the highly polar zwitterion and the nonpolar solvent results in weak solute-solvent interactions, insufficient to overcome the strong solute-solute interactions in the crystal lattice.

Quantitative Determination of Solubility: A Validated Experimental Protocol

To move from theoretical predictions to empirical data, a robust and reproducible experimental protocol is essential. The following method outlines a reliable approach to determine the solubility of 1-Aminopyridin-1-ium-4-carboxylate in various solvents. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques.

Materials and Equipment:
  • 1-Aminopyridin-1-ium-4-carboxylate (high purity)

  • A selection of common laboratory solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, hexane, toluene)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solutions (The "Why"): The goal is to create a solution where the solvent has dissolved the maximum amount of the compound at a given temperature, establishing a state of equilibrium.

    • Step 1.1: Add an excess amount of 1-Aminopyridin-1-ium-4-carboxylate to a pre-weighed vial. The excess is crucial to ensure saturation.

    • Step 1.2: Add a known volume or mass of the chosen solvent to the vial.

    • Step 1.3: Tightly cap the vial to prevent solvent evaporation.

    • Step 1.4: Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Preparation for Analysis (The "Why"): It is critical to separate the undissolved solid from the saturated solution without altering the concentration of the dissolved compound.

    • Step 2.1: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Step 2.2: Centrifuge the vials at the same temperature to further separate the solid from the supernatant.

    • Step 2.3: Carefully withdraw a known volume of the supernatant using a syringe.

    • Step 2.4: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step removes any remaining microscopic solid particles.

  • Quantification of Dissolved Solute (The "Why"): An accurate analytical method is required to determine the concentration of the compound in the filtered saturated solution.

    • Step 3.1 (Gravimetric Method - for non-volatile solutes in volatile solvents):

      • Weigh the vial containing the filtered supernatant.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

      • Once the solvent is completely removed, reweigh the vial. The mass of the remaining solid represents the amount of dissolved solute.

    • Step 3.2 (Spectroscopic/Chromatographic Method - more versatile):

      • Prepare a series of standard solutions of known concentrations of 1-Aminopyridin-1-ium-4-carboxylate in the same solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the response of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

  • Data Reporting: Express the solubility in standard units, such as g/100 mL, mg/mL, or molarity (mol/L).

Visualization of the Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Centrifuge to settle solid C->D Equilibrium Reached E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F H Dilute filtered sample F->H Sample for Analysis G Prepare calibration curve I Analyze by HPLC/UV-Vis G->I H->I J Calculate concentration I->J K Solubility (g/100mL, mg/mL, M) J->K Final Solubility Data

Caption: Experimental workflow for determining the solubility of 1-Aminopyridin-1-ium-4-carboxylate.

Data Presentation: A Clear and Concise Summary

For comparative analysis, the determined solubility data should be presented in a clear and organized table.

SolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)Observations
Deionized Water10.280.1
Methanol5.132.7
Ethanol4.324.5
Dimethyl Sulfoxide (DMSO)7.246.7
N,N-Dimethylformamide (DMF)6.436.7
Acetone5.120.7
Acetonitrile5.837.5
Hexane0.11.9
Toluene2.42.4

Key Factors Influencing Solubility

The Profound Impact of pH

For a zwitterionic compound like 1-Aminopyridin-1-ium-4-carboxylate, pH is a critical variable. The solubility in aqueous media will be lowest at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.

  • In acidic solutions (pH < pI): The carboxylate group will be protonated (-COOH), resulting in a net positive charge on the molecule. This cationic species is expected to be highly soluble in water.

  • In basic solutions (pH > pI): The aminopyridinium group will be deprotonated, leading to a neutral amino group and a negatively charged carboxylate. This anionic species is also expected to be highly soluble in water.

Therefore, when determining aqueous solubility, it is crucial to use buffered solutions to control the pH and to measure the solubility across a range of pH values to obtain a complete profile.

The Role of Temperature

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most compounds, solubility increases with temperature as the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent. It is advisable to determine the solubility of 1-Aminopyridin-1-ium-4-carboxylate at different temperatures (e.g., 5 °C, 25 °C, and 37 °C) to understand its thermodynamic behavior, which is particularly relevant for pharmaceutical and biological applications.

Conclusion

While specific experimental data for the solubility of 1-Aminopyridin-1-ium-4-carboxylate is not yet widely available, a thorough understanding of its zwitterionic structure allows for robust predictions of its behavior in common laboratory solvents. This guide provides the theoretical framework and a detailed, validated experimental protocol to empower researchers to generate this critical data. By systematically investigating its solubility profile, the scientific community can unlock the full potential of this promising compound in drug development and other advanced applications.

References

  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Vangala, V. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(9), 4498–4507. [Link]

  • Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • University of California, Riverside. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Singh, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics, 11(4-S), 157-163. [Link]

  • Jessop, P. G. (n.d.). Switchable Solvents. Queen's University. Retrieved from [Link]

  • Nichols, L. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

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Protocols & Analytical Methods

Method

The Strategic Application of 1-Aminopyridin-1-ium-4-carboxylate in Modern Heterocyclic Synthesis

Introduction: A Versatile Reagent for Complex Scaffolds In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Complex Scaffolds

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance, particularly in the realms of medicinal chemistry and drug development. Pyridine-based structures are ubiquitous in pharmaceuticals, and their functionalization and incorporation into fused ring systems are key strategies for modulating biological activity. Among the diverse reagents available for such transformations, 1-Aminopyridin-1-ium-4-carboxylate emerges as a uniquely versatile building block. This zwitterionic precursor, derived from isonicotinic acid, serves as a stable yet reactive source of a 1,3-dipole, enabling powerful [3+2] cycloaddition reactions for the construction of fused nitrogen-containing heterocycles, most notably the medicinally relevant pyrazolo[1,5-a]pyridine core.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of 1-Aminopyridin-1-ium-4-carboxylate. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its preparation and use in heterocyclic synthesis, and offer insights into the causal factors guiding experimental choices.

Core Concepts: The Chemistry of N-Aminopyridinium Ylides

The synthetic utility of 1-Aminopyridin-1-ium-4-carboxylate is rooted in its ability to form a pyridinium ylide upon deprotonation. N-Aminopyridinium salts, in the presence of a base, generate N-ylides which are 1,3-dipoles. These dipoles are key intermediates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield five-membered heterocyclic rings.[1][2]

The presence of the carboxylate group at the 4-position of the pyridine ring is a critical feature of this reagent. Electron-withdrawing groups on the pyridine ring are known to favor the cycloaddition reaction.[3] The carboxylate group stabilizes the negative charge of the ylide through resonance and inductive effects, thereby influencing its formation and reactivity. This inherent electronic feature makes 1-Aminopyridin-1-ium-4-carboxylate a particularly effective precursor for these transformations.

PART 1: Synthesis of 1-Aminopyridin-1-ium-4-carboxylate

The preparation of 1-Aminopyridin-1-ium-4-carboxylate involves the direct N-amination of isonicotinic acid (pyridine-4-carboxylic acid). A common and effective aminating agent for this transformation is hydroxylamine-O-sulfonic acid (HOSA).[1] The reaction proceeds via electrophilic amination of the pyridine nitrogen.

Protocol 1: Synthesis of 1-Aminopyridin-1-ium-4-carboxylate

Causality Behind Experimental Choices:

  • Solvent: An aqueous medium is typically used to dissolve the starting isonicotinic acid and HOSA. The pH is a critical parameter; maintaining a slightly alkaline condition with potassium carbonate helps to neutralize the sulfonic acid byproduct and facilitate the reaction.

  • Temperature: Gentle heating is often employed to ensure the reaction goes to completion without significant decomposition of the product.

  • Workup: The product is a water-soluble salt. Therefore, precipitation by the addition of a water-miscible organic solvent in which the product is insoluble, such as isopropanol or acetone, is an effective method for isolation. Washing with a non-polar solvent like diethyl ether removes any organic impurities.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid (1.0 eq.) in deionized water.

  • Basification: To the solution, add potassium carbonate (K₂CO₃) (1.5 eq.) portion-wise with stirring until the isonicotinic acid is fully dissolved and the solution is slightly basic.

  • Addition of HOSA: Prepare a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq.) in a minimal amount of deionized water and add it dropwise to the stirred solution of isonicotinic acid at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to about half of its original volume.

  • Precipitation: Slowly add isopropanol to the concentrated aqueous solution with vigorous stirring until a white precipitate forms. Continue adding isopropanol until no further precipitation is observed.

  • Filtration and Washing: Collect the white solid by vacuum filtration. Wash the solid sequentially with small portions of cold isopropanol and then diethyl ether.

  • Drying: Dry the product, 1-Aminopyridin-1-ium-4-carboxylate, under vacuum to a constant weight. The product should be stored in a desiccator as it can be hygroscopic.

Self-Validation:

  • Expected Observation: Formation of a white crystalline solid.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The zwitterionic nature can be confirmed by its high melting point and solubility in polar solvents.

PART 2: Application in Heterocyclic Synthesis - The [3+2] Cycloaddition

The primary application of 1-Aminopyridin-1-ium-4-carboxylate is in the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition reaction. This transformation involves the in situ generation of the corresponding N-aminopyridinium ylide, which then reacts with a suitable dipolarophile, typically an alkyne.

Workflow for Pyrazolo[1,5-a]pyridine Synthesis

workflow cluster_synthesis Step 1: Ylide Generation cluster_cycloaddition Step 2: Cycloaddition cluster_aromatization Step 3: Aromatization A 1-Aminopyridin-1-ium- 4-carboxylate C N-Aminopyridinium Ylide (1,3-Dipole) A->C Deprotonation B Base (e.g., K₂CO₃) B->A E [3+2] Cycloaddition C->E D Alkyne Dipolarophile (e.g., Dimethyl acetylenedicarboxylate) D->E F Cycloadduct Intermediate E->F G Oxidative Aromatization F->G Elimination of H₂ H Pyrazolo[1,5-a]pyridine Product G->H

Caption: Workflow for pyrazolo[1,5-a]pyridine synthesis.

Protocol 2: Synthesis of Dimethyl 2-carboxypyrazolo[1,5-a]pyridine-5,7-dicarboxylate

Causality Behind Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the N-amino group to form the reactive ylide in situ. Stronger bases could potentially lead to side reactions.

  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) is a commonly used, electron-deficient alkyne that readily participates in [3+2] cycloaddition reactions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the pyridinium salt and facilitate the formation of the ylide and the subsequent cycloaddition.

  • Atmosphere: The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the intermediate cycloadduct, which can sometimes be sensitive to air. However, some procedures utilize air or oxygen for the final aromatization step.[4]

  • Temperature: The reaction is typically heated to promote both the cycloaddition and the final aromatization step.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-Aminopyridin-1-ium-4-carboxylate (1.0 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and dry DMF.

  • Addition of Dipolarophile: With vigorous stirring, add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyridine product.

Self-Validation:

  • Expected Observation: The reaction mixture will likely become a dark-colored solution upon heating. The product is typically a solid after purification.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Mechanistic Insight: The [3+2] Cycloaddition Pathway

Caption: Mechanism of pyrazolo[1,5-a]pyridine formation.

The reaction proceeds through a concerted [3+2] cycloaddition of the N-aminopyridinium ylide with the alkyne, forming a dihydropyrazolopyridine intermediate. This intermediate then undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine product. The driving force for the final step is the formation of the aromatic fused-ring system.

PART 3: Scope and Limitations

The synthetic strategy outlined above is versatile and can be applied to a range of substrates.

Table 1: Substrate Scope for the [3+2] Cycloaddition
EntryN-Aminopyridinium SaltDipolarophileProductYield (%)Reference
11-Aminopyridinium iodideDimethyl acetylenedicarboxylateDimethyl pyrazolo[1,5-a]pyridine-5,7-dicarboxylateHigh[1]
21-Aminopyridinium iodideEthyl propiolateEthyl 7-methylpyrazolo[1,5-a]pyridine-5-carboxylateGood[5]
3Substituted N-aminopyridinium saltsNitroolefins3-Nitro-pyrazolo[1,5-a]pyridinesGood[1]
4N-aminopyridinium ylidesYnalsCyanated pyrazolo[1,5-a]pyridinesGood[2]
5N-aminopyridinesα,β-Unsaturated carbonylsFunctionalized pyrazolo[1,5-a]pyridinesup to 95%[4]

Expert Insights:

  • The reaction is generally high-yielding with electron-deficient alkynes and alkenes.

  • Substituents on the pyridine ring of the N-aminopyridinium salt can influence the electronics and sterics of the reaction, affecting yields and reaction times.

  • The use of unsymmetrical alkynes can lead to regioselectivity issues, although in many cases, a single regioisomer is predominantly formed.

Limitations:

  • Electron-rich or sterically hindered dipolarophiles may exhibit lower reactivity, requiring more forcing conditions.

  • The synthesis of the initial N-aminopyridinium salt can sometimes result in low yields, especially with electronically deactivated pyridine derivatives.[1]

Conclusion: A Gateway to Novel Heterocycles

1-Aminopyridin-1-ium-4-carboxylate stands as a powerful and strategic reagent in the arsenal of the synthetic chemist. Its straightforward preparation and predictable reactivity in [3+2] cycloaddition reactions provide a reliable and efficient pathway to the pyrazolo[1,5-a]pyridine scaffold and related fused heterocycles. The protocols and insights provided in this application note are intended to empower researchers in academic and industrial settings to leverage this versatile building block for the discovery and development of novel chemical entities with potential applications in medicine and materials science. The inherent modularity of this synthetic approach, allowing for variation in both the pyridinium precursor and the dipolarophile, ensures its continued relevance in the ever-evolving field of heterocyclic chemistry.

References

  • Roychowdhury, P., Samanta, S., Tan, H., & Powers, D. C. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 10(13), 2563-2580. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with Iodine in Refluxing Methanol. Synthesis, 2000(10), 1532-1534. [Link]

  • Organic Syntheses. (1971). Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Organic Syntheses, 51, 103. [Link]

  • Li, Z., et al. (2022). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 9(1), 108-114. [Link]

  • Lee, W., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. Nature Synthesis, 2(6), 546-555. [Link]

  • Al-Soud, Y. A., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(18), 3349. [Link]

  • Sallé, L., et al. (2016). Investigation of the Pyridinium Ylide–Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 323. [Link]

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  • Hull, K. L., et al. (2013). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. Organic Letters, 15(15), 3856–3859. [Link]

  • D'yakonov, V. A., et al. (2019). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. The Journal of Organic Chemistry, 84(19), 12347-12357. [Link]

  • Al-Soud, Y. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13848. [Link]

  • Mlostoń, G., et al. (2019). Cu‐Catalyzed [3+2]‐cycloaddition of pyridinium ylide with alkynes. Applied Organometallic Chemistry, 33(10), e5100. [Link]

  • Doyle, M. P., et al. (2017). Highly Enantioselective Dearomatizing Formal [3+3]-Cycloaddition Reactions of N-Acyliminopyridinium Ylides with Electrophilic Enolcarbene Intermediates. Angewandte Chemie International Edition, 56(32), 9517-9521. [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • BASF SE. (2010). Process for preparing crystalline hydroxylamine-o-sulfonic acid. U.S.
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  • Malacria, M., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129-39. [Link]

  • Organic Syntheses. (1981). hexahydro-2-(1h)-azocinone. Organic Syntheses, 60, 61. [Link]

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Sources

Application

Application Notes &amp; Protocols: 1-Aminopyridin-1-ium-4-carboxylate as a Versatile Building Block in Modern Drug Discovery

Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its derivatives are prized for their diverse biological activities and ability to modulate phys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its derivatives are prized for their diverse biological activities and ability to modulate physicochemical properties.[3][4][5] This guide introduces 1-Aminopyridin-1-ium-4-carboxylate , a unique zwitterionic pyridinium ylide, as a strategic building block for drug discovery programs. We will explore its synthesis, inherent properties, and its application in bioisosteric replacement, diversity-oriented synthesis, and the construction of complex heterocyclic systems. The protocols herein are designed to provide researchers with a robust framework for leveraging this scaffold's full potential.

Introduction: The Strategic Advantage of the Pyridinium Ylide Scaffold

In the quest for novel therapeutics, the design of molecular building blocks that offer both structural novelty and functional versatility is paramount. 1-Aminopyridin-1-ium-4-carboxylate is not merely another pyridine derivative; it is a highly functionalized, zwitterionic molecule, or inner salt, that presents multiple strategic advantages:

  • Bioisosteric Potential: The scaffold's unique electronic and steric profile makes it an excellent candidate for bioisosteric replacement of common pharmacophoric elements like carboxylic acids or tetrazoles, potentially improving metabolic stability and cell permeability.[6][7]

  • Multiple Reaction Handles: It possesses three distinct points for chemical modification: the carboxylate group for amide coupling, the exocyclic primary amine for derivatization, and the pyridinium ring itself, which can participate in cycloaddition reactions.

  • Modulated Physicochemical Properties: Its inherent zwitterionic character can influence solubility, crystal packing, and interactions with biological targets in ways that differ significantly from neutral pyridine analogs.

This guide provides the foundational knowledge and detailed protocols to integrate this powerful building block into your research workflows.

Physicochemical Properties & Proposed Synthesis

As a non-commercial, specialized building block, 1-Aminopyridin-1-ium-4-carboxylate must typically be synthesized in-house. Its properties are dictated by its unique zwitterionic structure.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₆N₂O₂-
Molecular Weight 138.12 g/mol -
Appearance White to off-white crystalline solidTypical for organic salts.
Solubility Soluble in polar protic solvents (water, methanol); sparingly soluble in polar aprotic solvents (DMSO, DMF); insoluble in nonpolar solvents (DCM, hexanes).The zwitterionic nature dominates solubility, favoring polar, hydrogen-bonding solvents.
pKa Two pKa values expected: one for the carboxylic acid (~3-4) and one for the conjugate acid of the exocyclic amine (~5-6).Values are estimated based on analogous structures.
Stability Stable under standard conditions. May be sensitive to strong acids/bases and high temperatures.Pyridinium ylides are generally stable but can be reactive under harsh conditions.
Protocol 1: Synthesis of 1-Aminopyridin-1-ium-4-carboxylate

This protocol is based on the established N-amination of pyridine derivatives using electrophilic aminating agents.[8] The starting material is the readily available isonicotinic acid (pyridine-4-carboxylic acid).

Workflow Diagram: Synthesis

start Isonicotinic Acid (Pyridine-4-carboxylic acid) reaction Stir at Room Temp (24-48h) start->reaction reagent Electrophilic Aminating Agent (e.g., MSH or DPH) reagent->reaction solvent Anhydrous Solvent (DCM or Acetonitrile) solvent->reaction product Precipitate: 1-Aminopyridin-1-ium-4-carboxylate reaction->product workup Filter & Wash (with cold solvent) product->workup dry Dry under Vacuum workup->dry final Final Product dry->final

Caption: Synthetic workflow for 1-Aminopyridin-1-ium-4-carboxylate.

Materials:

  • Isonicotinic acid (1.0 eq)

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.1 eq)[8]

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add isonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve or suspend the starting material (approx. 0.1 M concentration).

  • Reagent Addition: In a separate flask, dissolve the electrophilic aminating agent (e.g., MSH, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring suspension of isonicotinic acid at room temperature.

    • Causality Note: Dropwise addition is crucial to control any potential exotherm and prevent side reactions. The choice of MSH or DPH is based on their proven efficacy in N-aminating a wide range of pyridine derivatives.[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The zwitterionic product is often insoluble in the reaction solvent and will precipitate out as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with a small amount of cold DCM and then diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the collected solid under high vacuum to yield 1-aminopyridin-1-ium-4-carboxylate.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The zwitterionic nature should be evident in the NMR shifts and solubility tests.

Core Applications in Drug Discovery

Application 1: A Bioisostere for Carboxylic Acids and Tetrazoles

A primary challenge in drug design is optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. The carboxylic acid group, while crucial for target binding, often leads to poor permeability and rapid metabolism. 1-Aminopyridin-1-ium-4-carboxylate serves as a non-classical bioisostere that mimics the acidic proton and hydrogen bonding capacity of a carboxylate but with a fundamentally different charge distribution and steric profile.[6][7][9]

Logical Relationship: Bioisosteric Replacement

G cluster_0 Goal: Improve Properties Lead Lead Compound (e.g., with Carboxylic Acid) Target Biological Target Lead->Target Binds (H-bond) Scaffold 1-Aminopyridin-1-ium- 4-carboxylate NewLead New Analog Scaffold->NewLead Replaces Acid NewLead->Target Binds (H-bond, ionic)

Caption: Conceptual diagram of bioisosteric replacement.

Protocol 2: Amide Coupling to Incorporate the Scaffold

This protocol describes how to replace a carboxylic acid in a lead molecule with our building block via standard amide coupling, using the scaffold's carboxylate function.

Materials:

  • Lead compound with a primary or secondary amine (1.0 eq)

  • 1-Aminopyridin-1-ium-4-carboxylate (1.1 eq)

  • HATU or HBTU (1.2 eq)

  • DIPEA or N-Methylmorpholine (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Activation: In a flask, dissolve 1-aminopyridin-1-ium-4-carboxylate (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 15 minutes at room temperature.

    • Expert Insight: Pre-activation of the carboxylate is essential for efficient coupling, especially with a zwitterionic species. HATU is a preferred coupling agent due to its high efficiency and low rate of racemization.

  • Coupling: Add the amine-containing lead compound (1.0 eq) to the activated mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. The aqueous washes will remove excess DMF and the base. The product's polarity will determine the optimal extraction procedure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Application 2: Platform for Diversity-Oriented Synthesis

The exocyclic primary amine on the N1 position is a powerful handle for creating chemical libraries. By acylating, sulfonylating, or alkylating this position, researchers can rapidly explore the structure-activity relationship (SAR) around the core scaffold.[8]

Protocol 3: N-Acylation for Library Generation

Materials:

  • 1-Aminopyridin-1-ium-4-carboxylate (1.0 eq)

  • Acid chloride or Carboxylic acid of interest (1.1 eq)

  • Pyridine or DIPEA (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Setup: Suspend 1-aminopyridin-1-ium-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add pyridine (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acid chloride (1.1 eq) dropwise. If starting from a carboxylic acid, use standard amide coupling conditions (e.g., HATU/DIPEA in DMF) as described in Protocol 2.

    • Self-Validation: The reaction can be monitored by the disappearance of the starting material on an LC-MS. A successful reaction will show a new peak with the expected mass increase.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.

  • Isolation: If a precipitate forms, filter and wash with DCM. If the product is soluble, perform a standard aqueous workup and purify by chromatography.

Application 3: Precursor for [3+2] Cycloaddition Reactions

Pyridinium ylides are well-established 1,3-dipoles for cycloaddition reactions, providing access to fused heterocyclic systems.[8] This building block can be used to synthesize pyrazolo[1,5-a]pyridine derivatives, a privileged scaffold in medicinal chemistry.

Workflow: [3+2] Cycloaddition

Ylide 1-Aminopyridin-1-ium- 4-carboxylate Reaction [3+2] Cycloaddition + Rearomatization Ylide->Reaction Dipolarophile Activated Alkyne (e.g., DMAD) Dipolarophile->Reaction Catalyst Cu(I) or Au(I) Catalyst Catalyst->Reaction Product Fused Heterocycle (Pyrazolo[1,5-a]pyridine derivative) Reaction->Product

Caption: General workflow for synthesizing fused heterocycles.

Protocol 4: Copper-Mediated [3+2] Annulation

Materials:

  • N-acylated 1-aminopyridin-1-ium-4-carboxylate (from Protocol 3) (1.0 eq)

  • Activated alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Base (e.g., K₂CO₃ or DBU) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Setup: To a sealed tube, add the N-acylated pyridinium ylide (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Degas: Evacuate and backfill the tube with Argon three times.

  • Solvent/Reagent Addition: Add anhydrous toluene followed by the activated alkyne (1.2 eq).

    • Causality Note: An N-acyl or N-sulfonyl group is typically required on the exocyclic amine to promote the desired reactivity profile for cycloaddition. The copper catalyst facilitates the annulation process.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite to remove the copper catalyst and base. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired pyrazolo[1,5-a]pyridine product.

Summary and Outlook

1-Aminopyridin-1-ium-4-carboxylate represents a building block of significant potential. Its synthesis from common starting materials is straightforward, and its unique trifunctional nature allows for diverse applications. By serving as a novel bioisostere, a platform for library synthesis, and a precursor to complex heterocycles, this scaffold offers medicinal chemists a powerful tool to accelerate the discovery of new drug candidates with improved properties and novel mechanisms of action.

References

  • (2022-02-28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. PubMed Central. [Link]

  • (2025-08-07). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. [Link]

  • CN1807415A - 4-aminopyridine preparation method.
  • (2023-01-13). N-Amino Pyridinium Salts in Organic Synthesis - PMC. PubMed Central. [Link]

  • (2025-08-07). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • (2021-09-08). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • (2021-09-08). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. PubMed Central. [Link]

  • (2021-07-01). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • (2021-08-23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]

  • (2005-01-01). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]

  • (2015-09-29). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. [Link]

  • Bioisosterism. Drug Design Org. [Link]

  • (2025-05-20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • (2023-05-18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. NIH. [Link]

  • (2024-02-20). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]

  • (2011-10-27). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. PubMed. [Link]

  • Analog design bioisosterism. Slideshare. [Link]

  • (2022-05-20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • (2012-08-29). 3-Aminopyridin-1-ium 3-carboxybenzoate - PMC. NIH. [Link]

  • (2011-12-14). 4-Aminopyridinium cis-2-carboxycyclohexane-1-carboxylate - PMC. NIH. [Link]

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Method

Application Notes and Protocols: Photocatalyzed Reactions with N-Aminopyridinium Salts

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Nitrogen-Centered Radical Chemistry The synthesis of nitrogen-containing molecules is a cornerstone of organic chemistry, wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Nitrogen-Centered Radical Chemistry

The synthesis of nitrogen-containing molecules is a cornerstone of organic chemistry, with profound implications for drug discovery and materials science. Among the diverse strategies for C–N bond formation, methods utilizing nitrogen-centered radicals have gained significant traction due to their unique reactivity under mild conditions.[1] N-aminopyridinium salts have recently emerged as versatile precursors for generating these valuable intermediates through photoredox catalysis.[1][2][3]

This guide provides a comprehensive overview of the experimental procedures for conducting photocatalyzed reactions with N-aminopyridinium salts. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement these transformative reactions in their own laboratories. We will delve into the underlying mechanisms, critical experimental parameters, and detailed step-by-step procedures, supported by authoritative references and visual aids to ensure both clarity and scientific rigor.

The Core Principle: Photoredox-Mediated Generation of N-Centered Radicals

The power of N-aminopyridinium salts in photocatalysis lies in their ability to undergo a single-electron reduction to generate nitrogen-centered radicals. This process is initiated by a photocatalyst (PC) that, upon excitation by visible light, can transfer an electron to the N-aminopyridinium salt. This electron transfer event leads to the cleavage of the N–N bond, releasing a highly reactive amidyl radical and a neutral pyridine molecule.[2]

The general catalytic cycle can be summarized as follows:

  • Photoexcitation: The photocatalyst absorbs a photon of visible light, transitioning to an excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the N-aminopyridinium salt.

  • N–N Bond Cleavage: The reduced N-aminopyridinium salt undergoes fragmentation to produce an N-centered amidyl radical and pyridine.[2]

  • Radical Reaction: The newly formed amidyl radical reacts with a substrate (e.g., an olefin or an arene) to form a new carbon-centered radical intermediate.[2]

  • Propagation/Termination: This radical intermediate can then be oxidized by the oxidized photocatalyst (PC+) to form a carbocation, which can undergo further reactions to yield the final product and regenerate the ground-state photocatalyst.[2] Alternatively, it can participate in other radical chain propagation steps.

This process opens up a vast landscape of synthetic possibilities, including amination of C-H bonds, functionalization of olefins, and the synthesis of complex nitrogen-containing heterocycles.[2]

Visualizing the Mechanism and Workflow

To better understand the sequence of events in a typical photocatalyzed reaction with N-aminopyridinium salts, the following diagrams illustrate the general reaction mechanism and a standard experimental workflow.

Photocatalytic Cycle PC PC PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET N_radical N-Centered Radical PC_oxidized->PC Regeneration N_amino N-Aminopyridinium Salt (Substrate) N_amino->N_radical e⁻ from PC* C_radical Carbon-Centered Radical N_radical->C_radical + Substrate Substrate Radical Acceptor Product Product C_radical->Product Oxidation by PC+ & further steps Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - N-Aminopyridinium Salt - Substrate - Photocatalyst - Additives Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Solvent->Degas Irradiate Irradiate with Visible Light Source (e.g., Blue LEDs) Degas->Irradiate Monitor Monitor Reaction (TLC, GC-MS, LC-MS) Irradiate->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize

Caption: Standard experimental workflow for photocatalyzed reactions.

Materials and Reagents: The Foundation of Success

The success of any chemical reaction hinges on the quality and purity of the starting materials. For photocatalyzed reactions with N-aminopyridinium salts, careful consideration must be given to the following components.

ComponentKey Considerations & Recommendations
N-Aminopyridinium Salts Can be synthesized via several methods, including electrophilic amination of pyridines or condensation of pyrylium salts with hydrazines. [2]The electronic properties of the pyridine ring and the N-substituent significantly impact the reduction potential. [2]
Photocatalyst The choice of photocatalyst is critical and depends on the reduction potential of the N-aminopyridinium salt. Common choices include iridium complexes like fac-[Ir(ppy)₃] and ruthenium complexes like [Ru(bpy)₃]Cl₂. [2]Organic photocatalysts are also gaining prominence.
Substrate A wide range of substrates can be used, including olefins, arenes, and heteroarenes. The substrate should be stable under the reaction conditions and capable of reacting with the generated N-centered radical.
Solvent Anhydrous and degassed solvents are crucial to prevent quenching of the excited photocatalyst and unwanted side reactions. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM).
Additives Depending on the specific reaction, additives such as Lewis acids or bases may be required to facilitate the desired transformation.
Light Source A visible light source with a wavelength that matches the absorption maximum of the photocatalyst is essential. Blue LEDs (450-475 nm) are commonly used for many iridium and ruthenium photocatalysts. [1]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative N-Aminopyridinium Salt

This protocol describes a general method for the N-acylation of commercially available N-aminopyridinium iodide, a common precursor for more complex salts. [1] Materials:

  • N-aminopyridinium iodide

  • Acyl chloride (e.g., benzoyl chloride)

  • Potassium carbonate (K₂CO₃)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Tetrafluoroboric acid (HBF₄) or Trifluoromethanesulfonic acid (TfOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add N-aminopyridinium iodide (1.0 equiv), potassium carbonate (3.0 equiv), and a catalytic amount of DMAP (0.01 equiv).

  • Add anhydrous acetonitrile to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equiv) to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Suspend the resulting solid in DCM and filter again to remove any remaining inorganic impurities.

  • Concentrate the filtrate to obtain the crude pyridinium ylide.

  • Dissolve the crude ylide in DCM.

  • Add the appropriate acid (e.g., HBF₄ or TfOH, 1.2 equiv) to the solution at room temperature and stir for 30 minutes.

  • Precipitate the final N-aminopyridinium salt by adding diethyl ether.

  • Filter the precipitate, wash with diethyl ether, and dry under vacuum. [1]

Protocol 2: General Procedure for a Photocatalyzed Reaction

This protocol outlines a general procedure for a photocatalyzed reaction, which should be adapted based on the specific substrates and desired product.

Materials:

  • N-Aminopyridinium salt (1.0-1.5 equiv)

  • Substrate (1.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., MeCN)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer

  • Visible light source (e.g., blue LED strip)

  • Cooling system (e.g., fan or water bath)

Procedure:

  • In a Schlenk tube, combine the N-aminopyridinium salt, the substrate, and the photocatalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • The reaction mixture is then subjected to three cycles of freeze-pump-thaw to ensure it is thoroughly deoxygenated.

  • Place the reaction vessel in front of the visible light source, ensuring consistent and even irradiation. A cooling fan or water bath should be used to maintain a constant temperature, typically room temperature.

  • Stir the reaction mixture vigorously for the specified time (typically 12-48 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, turn off the light source and remove the reaction vessel.

  • Quench the reaction if necessary (e.g., by exposure to air or addition of a quenching agent).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or another appropriate stationary phase.

  • Characterize the purified product using standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Troubleshooting and Key Considerations

  • Oxygen Sensitivity: Photocatalytic reactions are often sensitive to oxygen, which can quench the excited state of the photocatalyst. Rigorous degassing of the reaction mixture is therefore critical for reproducible results.

  • Light Source and Reaction Setup: The distance from the light source and the geometry of the reaction vessel can significantly impact the reaction rate. Ensure a consistent setup for all experiments.

  • Solvent Purity: The use of dry, high-purity solvents is essential to avoid unwanted side reactions and deactivation of the catalyst.

  • Reaction Monitoring: Regular monitoring of the reaction progress is crucial to determine the optimal reaction time and to identify any potential issues, such as catalyst decomposition.

Conclusion

Photocatalyzed reactions involving N-aminopyridinium salts represent a powerful and versatile tool for the synthesis of nitrogen-containing compounds. By understanding the underlying principles and adhering to carefully designed experimental protocols, researchers can harness the potential of these reactions to accelerate their research and development efforts in fields ranging from medicinal chemistry to materials science. The protocols and guidelines presented here provide a solid foundation for exploring this exciting and rapidly evolving area of synthetic chemistry.

References

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central - NIH. Available at: [Link]

  • Visible-Light-Mediated Amination of π-Nucleophiles with N-Aminopyridinium Salts. ACS Publications. Available at: [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. Available at: [Link]

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Application

Application Notes and Protocols: Metal-Catalyzed Amination Reactions with 1-Aminopyridin-1-ium-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science.[1] This document provides a detailed guide to the use of 1-Aminopyridin-1-ium-4-carboxylate, a member of the versatile class of N-aminopyridinium salts, in metal-catalyzed amination reactions. These reagents exhibit a unique bifunctionality, acting as nucleophilic amine precursors that can be transformed into electrophilic or radical species through cleavage of the N-N bond.[1][2] This dual reactivity opens up a wide array of synthetic possibilities. Herein, we present the synthesis of this reagent, detailed protocols for its application in C-N cross-coupling reactions, mechanistic insights, and a discussion of the underlying principles that govern these transformations.

Introduction: The Unique Potential of 1-Aminopyridin-1-ium-4-carboxylate

C-N bond formation is a critical transformation in the synthesis of a vast number of biologically active molecules.[1] Traditional methods often require harsh reaction conditions or pre-functionalized starting materials. N-aminopyridinium salts have emerged as powerful reagents that offer a mild and versatile alternative for the introduction of nitrogen. Their inherent N-centered nucleophilicity, combined with a reducible N-N bond, allows for a diverse range of reactivity under both photochemical and metal-catalyzed conditions.[1]

1-Aminopyridin-1-ium-4-carboxylate is a particularly interesting derivative due to the presence of the carboxylate group. This functional group can potentially influence the reagent's solubility, reactivity, and ability to coordinate with metal centers, offering unique advantages in certain applications. The pyridine scaffold itself is a prevalent motif in FDA-approved pharmaceuticals, making reagents that can introduce or functionalize this core highly valuable.[3]

Synthesis of 1-Aminopyridin-1-ium-4-carboxylate

The synthesis of N-aminopyridinium salts can be broadly achieved through three main strategies: N-amination of pyridines, condensation of pyrylium salts with hydrazines, or derivatization of simpler N-aminopyridinium precursors.[1] For 1-Aminopyridin-1-ium-4-carboxylate, the most direct approach is the N-amination of isonicotinic acid (pyridine-4-carboxylic acid).

Proposed Synthetic Protocol:

This protocol is based on general methods for the N-amination of substituted pyridines using electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA) or mesitylsulfonyl hydroxylamine (MSH).[1]

dot

Synthesis IsonicotinicAcid Isonicotinic Acid Reaction Reaction Vessel IsonicotinicAcid->Reaction AminatingReagent Electrophilic Aminating Reagent (e.g., MSH) AminatingReagent->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Product 1-Aminopyridin-1-ium-4-carboxylate Reaction->Product Stirring, Room Temp

Caption: Proposed synthesis of 1-Aminopyridin-1-ium-4-carboxylate.

Materials:

  • Isonicotinic acid

  • Mesitylsulfonyl hydroxylamine (MSH)

  • Dichloromethane (CH2Cl2), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add isonicotinic acid (1.0 eq).

  • Dissolve the isonicotinic acid in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of mesitylsulfonyl hydroxylamine (MSH) (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the MSH solution to the stirred solution of isonicotinic acid at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Add anhydrous diethyl ether to precipitate the product fully.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • The resulting solid is 1-Aminopyridin-1-ium-4-carboxylate. Characterize by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the reagents.

  • Anhydrous Solvents: MSH is sensitive to moisture.

  • MSH as Aminating Agent: MSH is often more effective than HOSA for less reactive pyridine derivatives.[1]

  • Diethyl Ether for Precipitation: The product, being a salt, is typically insoluble in nonpolar solvents like diethyl ether, allowing for easy isolation.

Metal-Catalyzed C-N Cross-Coupling Reactions

N-aminopyridinium salts can serve as versatile amine sources in metal-catalyzed cross-coupling reactions, particularly with catalysts based on palladium, nickel, and copper.[1] These reactions allow for the formation of C-N bonds between the amino group of the pyridinium salt and various organic electrophiles.

Representative Protocol: Nickel-Catalyzed Arylation of 1-Aminopyridin-1-ium-4-carboxylate

This protocol is adapted from established methods for the Ni-catalyzed cross-coupling of N-aminopyridinium derivatives with aryl boronic acids.[1]

dot

Catalytic_Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Aryl-Ni(II)-X Ln OxAdd->NiII_Aryl LigandExch Ligand Exchange NiII_Aryl->LigandExch NiII_Amine Aryl-Ni(II)-N(H)Py-COO- Ln LigandExch->NiII_Amine RedElim Reductive Elimination NiII_Amine->RedElim RedElim->Ni0 Catalyst Regeneration Product Aryl-NH2 RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd Aminopyridinium 1-Aminopyridin-1-ium -4-carboxylate Aminopyridinium->LigandExch Base Base Base->LigandExch

Caption: Proposed catalytic cycle for Ni-catalyzed amination.

Materials:

  • 1-Aminopyridin-1-ium-4-carboxylate

  • Aryl boronic acid (or other suitable aryl partner)

  • NiCl₂ salt (e.g., NiCl₂(DME))

  • Ligand (e.g., a bidentate phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, or DMF), anhydrous

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the NiCl₂ salt (5-10 mol%) and the ligand (10-20 mol%).

  • Add the aryl boronic acid (1.0 eq), 1-Aminopyridin-1-ium-4-carboxylate (1.2 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Nickel Catalyst: Nickel catalysts are often more cost-effective than palladium and can be highly effective for C-N cross-coupling.

  • Ligand: The choice of ligand is crucial for stabilizing the nickel catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition.

  • Base: The base is required to activate the aminopyridinium salt, likely by deprotonation to form the corresponding ylide, which is more nucleophilic. It also plays a role in the transmetalation step with the boronic acid.

  • Anhydrous Solvent and Inert Atmosphere: Essential for preventing the deactivation of the catalyst and the degradation of reagents.

Substrate Scope and Potential Applications

The described nickel-catalyzed cross-coupling is expected to be applicable to a wide range of substrates.

Parameter Scope Comments
Aryl/Heteroaryl Partner Electron-rich and electron-poor aryl and heteroaryl boronic acids.Steric hindrance near the coupling site may reduce reaction efficiency.
Functional Group Tolerance Expected to be tolerant of a variety of functional groups such as esters, ketones, nitriles, and halides.Highly acidic or basic functional groups may require protection.

The products of these reactions, arylamines, are valuable building blocks in medicinal chemistry and materials science. The ability to use a functionalized aminating agent like 1-Aminopyridin-1-ium-4-carboxylate could allow for downstream modifications of the carboxylate group, further increasing the molecular diversity accessible through this method.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Screen different ligands, as the electronic and steric properties of the ligand can have a significant impact on catalytic activity.

    • Vary the base and solvent.

    • Check the purity of the 1-Aminopyridin-1-ium-4-carboxylate.

  • Formation of Side Products:

    • Lower the reaction temperature to improve selectivity.

    • Optimize the stoichiometry of the reagents.

    • Consider a different catalyst system (e.g., Palladium-based).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nickel compounds are potential carcinogens and should be handled with care.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

1-Aminopyridin-1-ium-4-carboxylate is a promising reagent for metal-catalyzed amination reactions. Its synthesis from readily available starting materials and its expected versatility in C-N cross-coupling reactions make it a valuable tool for organic chemists. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this and other N-aminopyridinium salts in their synthetic endeavors.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022). PubMed Central. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC. (n.d.). PubMed Central. [Link]

  • N-Amino pyridinium salts in organic synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. (2009). ACS Publications. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC. (n.d.). PubMed Central. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2024). PubMed Central. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. (2018). ResearchGate. [Link]

  • Pyridinium Ylids in Heterocyclic Synthesis. (2017). ResearchGate. [Link]

  • and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC. (n.d.). NIH. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (1995). Semantic Scholar. [Link]

  • Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. (n.d.). The Helmchen Group. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

  • Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. (2022). MDPI. [Link]

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010). ACS Publications. [Link]

  • 3-Aminopyridin-1-ium 3-carboxybenzoate - PMC. (n.d.). NIH. [Link]

Sources

Method

Application Note: A Step-by-Step Guide for Synthesizing Novel Heterocyclic Scaffolds from 1-Aminopyridin-1-ium-4-carboxylate

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Objective: This document provides a comprehensive, field-proven guide to the synthesis and application of 1-aminop...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Objective: This document provides a comprehensive, field-proven guide to the synthesis and application of 1-aminopyridin-1-ium-4-carboxylate as a versatile 1,3-dipole for the construction of novel nitrogen-containing heterocycles. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Foundational Insight: The Strategic Value of Pyridinium Ylides in Drug Discovery

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals and bioactive compounds, prized for their ability to interact with biological targets like enzymes and receptors.[1][2][3] Aminopyridine derivatives, in particular, are crucial scaffolds in medicinal chemistry.[1][4] A powerful and elegant strategy for constructing complex heterocyclic systems is the 1,3-dipolar cycloaddition reaction.[5][6]

This guide focuses on the utility of pyridinium ylides, specifically the zwitterionic 1-aminopyridin-1-ium-4-carboxylate, as a robust 1,3-dipole.[7][8] This reactive intermediate, generated in situ from a stable precursor, can react with a wide array of dipolarophiles (e.g., alkynes and alkenes) to forge novel, drug-like molecules, most notably indolizine derivatives and related fused systems.[9][10][11] We will first detail the synthesis of the essential precursor salt, followed by a representative protocol for its application in a [3+2] cycloaddition reaction.

Synthesis of the Precursor: 1-Amino-4-carboxypyridin-1-ium Iodide

The reactive ylide is too unstable for isolation and is therefore generated in situ from a stable salt. The most common and reliable precursor is 1-aminopyridinium iodide. Here, we adapt the synthesis to start from isonicotinic acid (pyridine-4-carboxylic acid) to yield the required precursor.

Causality Behind the Method: The core of this synthesis is the N-amination of the pyridine ring. The nitrogen atom of pyridine is nucleophilic and can attack an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid is an effective and accessible reagent for this transformation. The subsequent introduction of iodide as the counter-ion provides a stable, crystalline salt that is easily handled and stored.

Safety Precautions:

  • 1-Aminopyridinium Iodide: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of dust.[13]

  • Iodine: Toxic and corrosive.[14] Handle with extreme care in a fume hood.[15][16]

  • General: Always review the Safety Data Sheet (SDS) for all reagents before commencing work.

Protocol 2.1: Step-by-Step Synthesis of 1-Amino-4-carboxypyridin-1-ium Iodide
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (1.0 eq) and dissolve it in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Amination: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water or methanol. Cool the solution of isonicotinic acid to 0 °C using an ice bath.

  • Slowly add the hydroxylamine-O-sulfonic acid solution to the stirred isonicotinic acid solution over 30 minutes. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Anion Exchange: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the crude residue in a minimal amount of water.

  • Add a saturated aqueous solution of potassium iodide (KI) (2.0 eq) to precipitate the 1-amino-4-carboxypyridin-1-ium iodide salt.

  • Isolation and Purification: Stir the resulting slurry at room temperature for 1 hour. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the resulting pale yellow or off-white solid under vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Store in a cool, dark, and dry place.

The Core Reaction: [3+2] Cycloaddition for Novel Compound Synthesis

The foundational principle of this application is the base-mediated deprotonation of the N-amino group of the precursor salt. This generates the 1-aminopyridin-1-ium-4-carboxylate ylide, a 4π-electron 1,3-dipole. This transient species is immediately trapped by a dipolarophile in a concerted [3+2] cycloaddition reaction to form a stable five-membered ring fused to the original pyridine core.[7][17][18]

Causality Behind Experimental Choices:

  • Base Selection: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial.[19] These bases are strong enough to deprotonate the N-aminopyridinium salt to form the ylide but are not nucleophilic enough to compete with the ylide in reacting with the dipolarophile.

  • Dipolarophile: Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD; ethyl propiolate) are excellent reaction partners.[10][19] The electron-withdrawing groups on the alkyne lower its LUMO energy, facilitating a rapid reaction with the HOMO of the pyridinium ylide.

  • Solvent: Anhydrous aprotic solvents like acetonitrile or DMF are preferred to prevent protonation (quenching) of the highly reactive ylide intermediate.

Mechanism of Action: The [3+2] Cycloaddition Pathway

Below is a diagram illustrating the key steps from the stable precursor to the final heterocyclic product.

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition Precursor 1-Amino-4-carboxypyridin-1-ium Salt Ylide 1-Aminopyridin-1-ium-4-carboxylate (1,3-Dipole) Precursor->Ylide Deprotonation Base Base (e.g., K₂CO₃) Base->Precursor ProtonatedBase Protonated Base Dipolarophile Dipolarophile (e.g., Alkyne) Cycloadduct Fused Heterocyclic Product (e.g., Indolizine derivative) Dipolarophile->Cycloadduct Ylide_ref->Cycloadduct [3+2] Cycloaddition

Caption: Reaction mechanism for novel heterocycle synthesis.

Detailed Application Protocol: Synthesis of a Substituted Indolizine Derivative

This protocol provides a representative procedure for the reaction between the in situ-generated 1-aminopyridin-1-ium-4-carboxylate ylide and dimethyl acetylenedicarboxylate (DMAD).

Protocol 4.1: Step-by-Step Synthesis
  • Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (N₂ or Argon), add 1-amino-4-carboxypyridin-1-ium iodide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the pyridinium salt) via syringe.

  • Reagent Addition: Stir the suspension vigorously at room temperature. Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) to observe the consumption of the starting materials and the formation of the product spot.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the Celite pad with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a mixture of hexanes and ethyl acetate.

  • Final Product: Combine the fractions containing the pure product and remove the solvent in vacuo to yield the novel indolizine derivative. The structure should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography).

Data Presentation: Scope of the Reaction

The described methodology is versatile and can be applied to various dipolarophiles to generate a library of novel compounds. The table below summarizes the expected outcomes with different reaction partners.

Dipolarophile PartnerElectron-Withdrawing Group (EWG)Expected Product Class
Dimethyl Acetylenedicarboxylate-CO₂Me, -CO₂MeDicarboxylated Indolizine
Ethyl Propiolate-H, -CO₂EtMonocarboxylated Indolizine[19]
N-PhenylmaleimideCyclic ImideFused Pyrrolidine-Indolizine
Methyl Acrylate-H, -CO₂MeTetrahydroindolizine derivative
Phenylacetylene-H, -PhPhenyl-substituted Indolizine

Experimental Workflow Visualization

The entire process, from precursor synthesis to final product characterization, can be visualized as a coherent workflow.

G start Start: Isonicotinic Acid synth Protocol 2.1: N-Amination & Anion Exchange start->synth precursor Precursor Salt: 1-Amino-4-carboxy pyridin-1-ium Iodide synth->precursor reaction Protocol 4.1: In-situ Ylide Generation & [3+2] Cycloaddition precursor->reaction workup Work-up & Purification (Filtration, Chromatography) reaction->workup product Final Product: Novel Heterocycle workup->product char Characterization: NMR, HRMS, etc. product->char end End char->end

Caption: Overall workflow from starting material to final compound.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022-02-28). PubMed Central. [Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC. (2016-03-10). National Institutes of Health. [Link]

  • 3-Aminopyridin-1-ium 3-carboxybenzoate - PMC. (n.d.). National Institutes of Health. [Link]

  • 4-Aminopyridinium cis-2-carboxycyclohexane-1-carboxylate - PMC. (n.d.). National Institutes of Health. [Link]

  • Cycloaddition reactions of pyridinium and related azomethine ylides | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Pyridinium ylides derived from pyryliums and amines and a novel rearrangement of 1-vinyl-1,2-dihydropyridines | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate | Organic Letters. (2020-11-16). ACS Publications. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (n.d.). PubMed Central. [Link]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents. (n.d.).
  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Request PDF. (2025-09-19). ResearchGate. [Link]

  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025-01-08). RSC Publishing. [Link]

  • General pathway of [3+2]‐cycloaddition of pyridinium ylide. (n.d.). ResearchGate. [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). ResearchGate. [Link]

  • Pyridinium Ylide-Mediated Diastereoselective Synthesis of Spirocyclopropanyl-pyrazolones via Cascade Michael/Substitution Reaction | The Journal of Organic Chemistry. (2024-05-14). ACS Publications. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (n.d.). MDPI. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

  • Pyridinium Ylids in Heterocyclic Synthesis. (2025-08-06). ResearchGate. [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. (2025-08-06). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025-04-26). International Journal of Engineering Trends and Technology. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. [Link]

  • 4-Amino-pyridinium cis-2-carb-oxy-cyclo-hexane-1-carboxyl-ate. (n.d.). ResearchGate. [Link]

  • Pyridinium ylids in synthesis. III. Synthesis of indolizines. (n.d.). ConnectSci. [Link]

  • 4-aminopyridine preparation method - Google Patents. (n.d.).
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters. [Link]

  • Cycloaddition reactions of pyridinium and related azomethine ylides. (n.d.). American Chemical Society. [Link]

  • 1,3-dipolar cycloaddition reactions - YouTube. (2020-02-08). YouTube. [Link]

  • Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. (n.d.). University of Washington. [Link]

  • [3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins. (n.d.). ResearchGate. [Link]

  • One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. (2023-08-08). ResearchGate. [Link]

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Sources

Technical Notes & Optimization

Optimization

purification techniques for products synthesized with 1-Aminopyridin-1-ium-4-carboxylate

Welcome to the technical support guide for 1-Aminopyridin-1-ium-4-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Aminopyridin-1-ium-4-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals working with this unique molecule. Our goal is to equip you with the foundational knowledge and practical techniques to overcome common purification challenges, ensuring the integrity and purity of your synthesized product.

Understanding the Challenge: The Zwitterionic Nature of 1-Aminopyridin-1-ium-4-carboxylate

1-Aminopyridin-1-ium-4-carboxylate is a pyridinium ylide, which exists as a zwitterion or "inner salt." This structure, featuring a formal positive charge on the pyridinium nitrogen and a formal negative charge on the carboxylate group, dictates its physical and chemical properties.

Key Molecular Properties:

  • High Polarity: The distinct charge separation makes the molecule extremely polar.

  • Solubility Profile: Typically soluble in polar protic solvents like water and methanol, but sparingly soluble in less polar organic solvents such as dichloromethane, ethyl acetate, and hexanes.[1]

  • Chromatographic Behavior: Its zwitterionic nature presents significant challenges for traditional normal-phase silica gel chromatography, often leading to irreversible binding or severe peak tailing.[2][3]

Understanding these core properties is the first step in designing an effective purification strategy. The methods that work for neutral organic molecules are often ineffective for zwitterions without significant modification.

Purification Strategy Decision Workflow

The choice of purification technique depends on the nature of the crude product and the impurities present. This workflow provides a logical path for selecting the most appropriate method.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) state Assess Physical State start->state is_solid Is it a Solid? state->is_solid Solid oil_gum Product is an Oil/Gum state->oil_gum Oil/Gum is_pure Purity >90% by NMR? is_solid->is_pure recrystallize Recrystallization is_pure->recrystallize Yes chromatography Chromatography Required is_pure->chromatography No end Final Product recrystallize->end Pure Solid chromatography->end Pure Solid triturate Trituration / Precipitation oil_gum->triturate post_trituration_solid Solid Obtained? triturate->post_trituration_solid post_trituration_solid->is_solid Yes post_trituration_solid->chromatography No, remains oily Recrystallization_Protocol A 1. Dissolution: Place crude solid in a flask. Add minimal hot methanol to dissolve. B 2. (Optional) Charcoal Treatment: If colored, add activated charcoal. Swirl and perform hot filtration. A->B if needed C 3. Anti-Solvent Addition: Cool slightly. Slowly add diethyl ether with stirring until faint, persistent turbidity is observed. A->C B->C D 4. Crystallization: Cover the flask and allow to cool slowly to room temperature, then place in an ice bath for >30 min. C->D E 5. Isolation: Collect crystals by vacuum filtration. Use a pre-chilled solvent mixture to wash the filter cake. D->E F 6. Drying: Dry the purified crystals under high vacuum to remove all solvent. E->F

Sources

Troubleshooting

stability issues and proper storage of 1-Aminopyridin-1-ium-4-carboxylate

Topic: Stability, Storage, and Handling Protocols Core Chemical Identity & Disclaimer CRITICAL WARNING: Do not confuse this compound with 4-Aminopyridine (Fampridine) . Target Molecule: 1-Aminopyridin-1-ium-4-carboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols
Core Chemical Identity & Disclaimer

CRITICAL WARNING: Do not confuse this compound with 4-Aminopyridine (Fampridine) .

  • Target Molecule: 1-Aminopyridin-1-ium-4-carboxylate (also known as

    
    -aminoisonicotinic acid inner salt).[1]
    
  • Structure: A zwitterion containing a positively charged amino group on the ring nitrogen (

    
    ) and a negatively charged carboxylate at position 4.[1]
    
  • Chemical Nature: Pyridinium ylide / Betaine.[1]

  • Primary Risk: The

    
     bond is chemically labile; the compound is photosensitive and hygroscopic.[1]
    
Storage & Stability: The "Prophylaxis" Module

The stability of 1-Aminopyridin-1-ium-4-carboxylate is governed by the fragility of its nitrogen-nitrogen (


) bond and its zwitterionic character.[1]
Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use)Low temperature inhibits thermal decarboxylation and slows the kinetics of

bond homolysis [1].[1]
Atmosphere Argon or Nitrogen The hydrazine-like moiety (

) is susceptible to oxidative degradation.[1] Store under inert gas.
Light Strictly Dark

-aminopyridinium salts are photolabile.[1] UV/Visible light excites the

-system, leading to

bond cleavage or ring expansion (photolysis) [2].[1]
Humidity < 10% RH As a zwitterion, the lattice energy is high, but surface hygroscopicity is significant. Moisture promotes hydrolysis and "caking."[1]
Container Amber Glass + Parafilm/Teflon TapeAmber glass filters UV.[1] Teflon prevents moisture ingress better than standard polyethylene caps.[1]
Troubleshooting Guide: The "Diagnosis" Module

Use this section to diagnose visual or physical changes in your reagent.

Q1: The white powder has turned yellow or orange. Is it still usable?

  • Diagnosis: Photo-degradation or Oxidation. [1]

  • Mechanism: The yellowing typically indicates the formation of radical species or azo-coupling products resulting from

    
     bond cleavage.[1]
    
  • Action:

    • Perform a 1H NMR check (see Section 4).[1]

    • If purity is >95%, recrystallize from Water/Ethanol.[1]

    • If purity is <90%, discard .[1] The radical byproducts can act as scavengers in your subsequent reactions, killing yields.[1]

Q2: The material has clumped into a sticky mass.[1] Can I dry it?

  • Diagnosis: Hygroscopic Agglomeration. [1]

  • Mechanism: The zwitterionic carboxylate headgroup coordinates water molecules rapidly from the atmosphere.[1]

  • Action:

    • Yes, but with caution. Do not use heat alone.[1]

    • Protocol: Place in a vacuum desiccator over

      
       at room temperature for 24 hours. Avoid heating above 60°C, as this risks decarboxylation in the presence of moisture.
      

Q3: I cannot dissolve the compound in Dichloromethane (DCM) or Ether.

  • Diagnosis: Solvent Mismatch.

  • Explanation: This is an inner salt (betaine).[1] It is insoluble in non-polar or moderately polar organic solvents (DCM, Ether, Toluene).

  • Solution:

    • Use Methanol , Water , or DMSO .[1]

    • Note: If your reaction requires non-polar conditions, you may need to mask the carboxylate (esterification) or use a phase transfer catalyst, though this alters the reagent's identity.

Quality Control & Validation: The "Cure" Module

Before committing this reagent to a high-value synthesis, validate its integrity.[1]

Standard QC Workflow (DOT Diagram)

QC_Workflow Start Sample Inspection Visual Visual Check: White/Off-White? Start->Visual Decision1 Yellow/Sticky? Visual->Decision1 NMR 1H NMR (D2O or DMSO-d6) Decision2 N-NH2 Signal Present? NMR->Decision2 Decision1->NMR No (Looks Good) Recryst Recrystallize (H2O/EtOH) Decision1->Recryst Yes (Sticky) Discard DISCARD (Irreversible Damage) Decision1->Discard Yes (Deep Orange) Decision2->Discard No (Signal Lost) Approve RELEASE FOR USE Decision2->Approve Yes (Integral ~2H) Recryst->NMR

Caption: Decision tree for validating reagent purity prior to experimental use.

Validation Protocol: 1H NMR
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Diagnostic Signals:

    • 
      -Protons (Pyridine):  Doublet around 
      
      
      
      8.5–9.0 ppm (deshielded by the cationic nitrogen).[1]
    • 
      -Amino Group (
      
      
      
      ):
      Broad singlet around
      
      
      6.0–8.0 ppm (solvent dependent).[1] Note: In
      
      
      , this signal will disappear due to deuterium exchange.
    • Impurity Check: Look for sharp singlets indicating free pyridine or isonicotinic acid (evidence of

      
       cleavage).[1]
      
Degradation Pathways Visualization

Understanding how the molecule breaks down helps you prevent it.[1]

Degradation_Pathways Target 1-Aminopyridinium-4-carboxylate (Active Reagent) Nitrene Nitrene Intermediate (Highly Reactive) Target->Nitrene Photolysis Cleavage Isonicotinic Acid (Dead End) Target->Cleavage Oxidative Deamination Decarb N-aminopyridinium (Decarboxylated) Target->Decarb Thermal Decarboxylation Light UV Light / hν Oxidation O2 / Air Heat Heat (>100°C) Nitrene->Cleavage H-abstraction

Caption: Primary degradation vectors. Photolysis and Oxidation are the most common storage failures.

Frequently Asked Questions (FAQs)

Q: Can I generate this reagent in situ instead of storing it? A: Yes, and this is often recommended for maximum reactivity.

  • Protocol: React Isonicotinic acid with Hydroxylamine-O-sulfonic acid (HOSA) in basic aqueous media, followed by neutralization. If your application allows, using the fresh salt immediately avoids the storage stability risks [1].[1]

Q: Is this compound explosive? A: While not classified as a primary explosive, compounds with


 bonds (hydrazines, azides, N-amino salts) possess high energy.
  • Safety: Do not grind large quantities in a mortar.[1] Do not heat rapidly in a closed system. Treat it as a potential energetic material [3].

Q: I need to use it in a reaction with a base. Will it polymerize? A: It is unlikely to polymerize, but strong bases will deprotonate the amino group (forming the anionic ylide), which is a potent nucleophile. Ensure this matches your desired reactivity mechanism (e.g., 1,3-dipolar cycloaddition).[1]

References
  • Synthesis and Reactivity of N-Aminopyridinium Salts. Journal of Organic Chemistry. (General reactivity of N-amino salts and HOSA amination).[1][2] [1]

  • Photochemistry of Pyridinium Ylides. Chemical Reviews. (Mechanisms of N-N bond photolysis in pyridinium ylides). [1]

  • Safety Data Sheet (General N-aminopyridinium salts). Sigma-Aldrich/Merck. (Handling precautions for aminopyridinium derivatives).

Sources

Optimization

Technical Support Center: Safe Workup Procedures for Experiments Using 1-Aminopyridin-1-ium-4-carboxylate

Welcome to the technical support center for 1-Aminopyridin-1-ium-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Aminopyridin-1-ium-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) regarding the safe handling and experimental workup of this compound. As a zwitterionic pyridinium salt, 1-Aminopyridin-1-ium-4-carboxylate possesses unique properties that require specific considerations for its use in synthetic chemistry. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both safety and experimental success.

Section 1: Understanding 1-Aminopyridin-1-ium-4-carboxylate

What is 1-Aminopyridin-1-ium-4-carboxylate?

1-Aminopyridin-1-ium-4-carboxylate is a pyridinium ylide, specifically a zwitterionic salt. This structure arises from the intramolecular salt formation between the basic nitrogen of 4-aminopyridine and a carboxylic acid. The pyridinium cation and the carboxylate anion are part of the same molecule. This dual nature influences its solubility, reactivity, and handling requirements.

What are the primary hazards associated with this compound and its precursors?

Core Safety & Handling FAQs

Q: What are the essential personal protective equipment (PPE) requirements for handling 1-Aminopyridin-1-ium-4-carboxylate?

A: Due to the hazardous nature of its precursors and the potential toxicity of the compound itself, a comprehensive PPE protocol is mandatory. This includes:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Do not use latex gloves.[6]

  • Body Protection: A fully buttoned lab coat should be worn at all times.

  • Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6][7]

Q: How should I store 1-Aminopyridin-1-ium-4-carboxylate?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and strong acids. Given its zwitterionic nature, it may be hygroscopic; therefore, storage in a desiccator is recommended.

Section 2: Experimental Workup and Purification

This section provides a detailed, step-by-step guide for a typical workup and purification of 1-Aminopyridin-1-ium-4-carboxylate following its synthesis. The synthesis generally involves the reaction of 4-aminopyridine with a suitable carboxylic acid precursor.

Diagram of a General Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction Reaction of 4-Aminopyridine with Carboxylic Acid Precursor Quenching Reaction Quenching (if necessary) Reaction->Quenching 1. Stop Reaction Solvent_Removal Solvent Removal (Rotary Evaporation) Quenching->Solvent_Removal 2. Concentrate Precipitation Precipitation/ Crystallization Solvent_Removal->Precipitation 3. Induce Solid Formation Filtration Filtration and Washing Precipitation->Filtration 4. Isolate Crude Product Recrystallization Recrystallization Filtration->Recrystallization 5. Purify Solid Drying Drying under Vacuum Recrystallization->Drying 6. Remove Solvent Characterization Characterization (NMR, IR, MS) Drying->Characterization 7. Verify Structure and Purity

Caption: General workflow for the synthesis and purification of 1-Aminopyridin-1-ium-4-carboxylate.

Detailed Protocol

Step 1: Reaction Quenching and Solvent Removal

  • Rationale: The initial step is to stop the reaction and remove the bulk of the reaction solvent.

  • Procedure:

    • Once the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to room temperature.

    • If the reaction was conducted in a high-boiling solvent (e.g., DMF, DMSO), it is often advantageous to precipitate the product by adding a less polar co-solvent in which the product is insoluble.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the volatile solvent.

Step 2: Precipitation and Isolation of the Crude Product

  • Rationale: As a zwitterionic salt, 1-Aminopyridin-1-ium-4-carboxylate is likely to be a solid with limited solubility in many organic solvents. This property can be exploited for its isolation.

  • Procedure:

    • To the concentrated residue, add a solvent in which the product is expected to be insoluble (e.g., diethyl ether, acetone, or a mixture of alkanes).[8]

    • Stir or sonicate the mixture to break up any clumps and encourage precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of the precipitation solvent to remove soluble impurities.

Step 3: Purification by Recrystallization

  • Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and depends on the solubility profile of the zwitterionic product.

  • Procedure:

    • Select a suitable solvent or solvent system for recrystallization. For pyridinium carboxylates, polar protic solvents like ethanol or methanol, or mixtures with water, are often good starting points.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cooling in an ice bath or at sub-ambient temperatures can increase the yield.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.

Step 4: Drying the Final Product

  • Rationale: It is essential to remove all residual solvents to obtain an accurate yield and prevent interference in subsequent reactions or analyses.

  • Procedure:

    • Dry the purified crystals under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • The thermal stability of pyridinium carboxylates is generally high, but it is advisable to determine the decomposition temperature by techniques like thermogravimetric analysis (TGA) if the compound is to be heated significantly.[9][10]

Section 3: Troubleshooting Guide

Q: My reaction does not seem to go to completion. What could be the issue?

A: Several factors could lead to an incomplete reaction:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is running for the appropriate duration and at the optimal temperature. Monitor the reaction progress regularly.

  • Reagent Purity: The purity of the starting materials, particularly the 4-aminopyridine, is crucial. Impurities can interfere with the reaction.

  • Solvent Choice: The solvent should be appropriate for the reaction and should be dry if the reaction is sensitive to moisture.

Q: I am having trouble precipitating my product. What can I do?

A: Difficulty in precipitation can be due to several reasons:

  • Product is too soluble in the chosen solvent: Try a less polar solvent or a mixture of solvents.

  • Product is an oil: Oiling out can occur if the product's melting point is lower than the boiling point of the solvent or if impurities are present. Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal if available. You can also try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists.

Q: My purified product has a low melting point and a broad melting range. What are the likely impurities?

A: A low and broad melting point suggests the presence of impurities. Common impurities in the synthesis of pyridinium salts include:

  • Unreacted starting materials: These can often be removed by careful recrystallization.

  • Side products: Depending on the reaction conditions, side reactions may occur.

  • Residual solvent: Ensure the product is thoroughly dried under vacuum.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylate and pyridinium functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Elemental Analysis: This provides the elemental composition of the compound.

Section 4: Waste Disposal

Q: How should I dispose of waste containing 1-Aminopyridin-1-ium-4-carboxylate and related materials?

A: All waste containing pyridine or its derivatives should be treated as hazardous waste.[7][11]

  • Solid Waste: Collect solid waste, including any contaminated filter paper or disposable labware, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction filtrates and recrystallization mother liquors, in a labeled hazardous waste container. Do not pour any pyridine-containing waste down the drain.[9]

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials like strong oxidizers and acids.[7]

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified waste management company.

Section 5: References

  • Alvarez-Builla, J., et al. (2011). Modern Heterocyclic Chemistry. Wiley-VCH.

  • Goldyn, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(34), 5656-5667. Available at: [Link]

  • Katritzky, A. R., et al. (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier.

  • Kucera, L. S., et al. (2013). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 18(12), 15485-15496. Available at: [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-amino pyridine. Available at: [Link]

  • Campos-Gaxiola, J. J., et al. (2012). 3-Aminopyridin-1-ium 3-carboxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1444. Available at: [Link]

  • Kumar, P., et al. (2018). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. Journal of Molecular Liquids, 264, 532-540. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Available at: [Link]

  • Farmalabor. (2012). AMINOPYRIDINE-4 (TECHNICAL GRADE) Safety Data Sheet. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. Available at: [Link]

  • U.S. Environmental Protection Agency. (2006). Aminopyridines. Available at: [Link]

  • Zhang, Q., et al. (2023). Solubility Measurement and Modeling of Methyl 2-Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 68(10), 2824-2835. Available at: [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 59(13), 1274-1276. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 2-aminopyridine-4-carboxylate. PubChem. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). 2-Aminopyridine-4-carboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Available at: [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Available at: [Link]

  • ResearchGate. (2022). Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

  • Chinese Patent CN108840820A. (2018). The method of one-step synthesis aminopyridine and 4-aminopyridine.

  • Chinese Patent CN1807415A. (2006). 4-aminopyridine preparation method.

  • Chinese Patent CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.

  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Available at: [Link]

  • Campos-Gaxiola, J. J., et al. (2012). 3-Aminopyridin-1-ium 3-carboxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1444. Available at: [Link]

  • Donnelly, R. F., et al. (2005). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 58(2), 82–87. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Kukkonen, E., et al. (2016). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 16(8), 4488-4496. Available at: [Link]

  • Kartal, Z., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Turkish Journal of Chemistry, 45(4), 1143-1153. Available at: [Link]

  • Mohamed, S. K., et al. (2015). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 20(8), 14646-14661. Available at: [Link]

  • Perjesi, P., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5033-5044. Available at: [Link]

  • Kuca, K., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 535-546. Available at: [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Available at: [Link]

  • Chinese Patent CN105000616A. (2015). Method for removing residual pyridine in waste water.

  • My Duyen, T. T., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1587. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Aakeröy, C. B., et al. (2013). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. CrystEngComm, 15(41), 8549-8557. Available at: [Link]

  • Chmiel, T., et al. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 24(18), 3247. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Reaction Kinetics for Selective Amination

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for selective amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for selective amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds with precision and efficiency. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and innovate confidently. This resource is structured to address common challenges through a practical question-and-answer format, backed by authoritative references and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about selectivity and reaction control in amination chemistry.

Q1: What is the primary challenge in achieving selective mono-amination of a primary amine?

A: The core challenge is that the desired secondary amine product is often more nucleophilic than the primary amine starting material. This makes it susceptible to a second amination event, leading to the formation of an undesired tertiary amine.[1][2] Managing this requires careful control of reaction kinetics. The key is to create conditions where the initial amination reaction proceeds significantly faster than the subsequent over-amination.

Common Strategies:

  • Stoichiometry Control: Using a large excess of the primary amine can statistically favor the mono-amination product.

  • Slow Addition: Adding the carbonyl or alkylating agent slowly to a solution of the amine ensures it is more likely to react with the abundant primary amine rather than the newly formed secondary amine.

  • Steric Hindrance: If the structure of your substrates allows, increasing steric bulk on either the amine or the electrophile can disfavor the formation of the more crowded tertiary amine.

Q2: How do I choose between Reductive Amination and Buchwald-Hartwig Amination for my target molecule?

A: The choice depends fundamentally on the type of C-N bond you are forming.

  • Reductive Amination is ideal for forming C(sp³)-N bonds. It involves the reaction of an amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced.[1][3] This method is not suitable for forming bonds between nitrogen and aromatic rings (C(sp²)-N bonds).[1]

  • Buchwald-Hartwig Amination is the premier method for forming C(sp²)-N bonds, specifically coupling amines with aryl or vinyl halides/pseudohalides.[4][5] It utilizes a palladium catalyst with specialized phosphine ligands to facilitate the reaction.[6][7]

The decision-making process can be visualized as follows:

G start What C-N bond do I need to form? sp2_N Aryl/Vinyl C(sp²)-N Bond start->sp2_N sp3_N Alkyl C(sp³)-N Bond start->sp3_N buchwald Use Buchwald-Hartwig Cross-Coupling sp2_N->buchwald reductive Use Reductive Amination sp3_N->reductive

Caption: Decision workflow for selecting an amination method.

Q3: My substrate has multiple functional groups. How can I achieve chemoselectivity?

A: Chemoselectivity in amination requires tuning the reaction conditions to favor reaction at one site over another. For instance, in reductive amination, a common challenge is the reduction of the starting carbonyl group by the hydride reagent before it can form an imine.[3]

Key Principles for Control:

  • Reagent Choice: Use reagents with inherent selectivity. For reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine intermediate over a ketone or aldehyde.[1][8]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity, as the more reactive functional group will still react while side reactions with higher activation energies are suppressed.[9]

  • pH Adjustment: The formation of an imine in reductive amination is typically optimal under mildly acidic conditions (pH 4-5), which facilitate carbonyl protonation and subsequent dehydration.[1] This pH control can prevent side reactions involving other pH-sensitive groups.

Section 2: Troubleshooting Guide for Common Amination Reactions

This section provides in-depth solutions to specific experimental problems.

Part 2.1: Buchwald-Hartwig Cross-Coupling
Q: My Buchwald-Hartwig reaction is stalled or shows very low conversion. What are the likely causes?

A: Stalled reactions are a common issue, often pointing to problems with the catalytic cycle. The most frequent culprits are catalyst deactivation, poor choice of reaction parameters, or issues with reagent quality.

Troubleshooting Workflow:

G problem Problem: Stalled B-H Reaction cause1 Cause 1: Catalyst System Issue problem->cause1 cause2 Cause 2: Sub-optimal Conditions problem->cause2 cause3 Cause 3: Reagent Quality problem->cause3 sol1 Solution: - Use a pre-catalyst - Screen different ligands - Check Pd:Ligand ratio (1:1 to 1:2) cause1->sol1 sol2 Solution: - Screen solvents (Toluene, Dioxane) - Screen bases (NaOtBu, LHMDS, K₃PO₄) - Titrate temperature (80-110 °C) cause2->sol2 sol3 Solution: - Use anhydrous, degassed solvent - Ensure base is not hydrated - Purify starting materials cause3->sol3

Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig reaction.

Detailed Explanation:

  • Catalyst System: The active Pd(0) species is sensitive and can be difficult to form reproducibly from Pd(II) sources like Pd(OAc)₂.[10]

    • Expertise: Using a modern palladium pre-catalyst (e.g., G3 or G4 XPhos) is highly recommended. These are air-stable solids that reliably generate the active catalyst under reaction conditions, leading to more reproducible results.[11]

    • Ligand Choice: The ligand is critical for both stability and reactivity.[4] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) accelerate the rate-limiting reductive elimination step.[7] If one ligand fails, screening others is a standard optimization step.[10]

  • Reaction Conditions:

    • Solvent: The choice of solvent can dramatically affect reaction rates and even product distribution.[12] Aprotic, non-coordinating solvents like toluene, dioxane, or CPME are generally preferred. A study on a specific Buchwald-Hartwig reaction found that while DMAC led to the fastest conversion, m-xylene provided the best selectivity and reduced side products.[12]

    • Base: The base activates the amine and participates in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like K₃PO₄ may be necessary for substrates with base-sensitive functional groups.[13]

  • Reagent Quality: The catalytic system is highly sensitive to oxygen and water.

    • Trustworthiness: Always use anhydrous, degassed solvents. A common self-validating protocol is to sparge the solvent with argon for 30-60 minutes before use. Ensure all glassware is oven- or flame-dried.

Q: I am observing significant amounts of a hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). How can I suppress this?

A: Hydrodehalogenation arises from competing pathways, often involving β-hydride elimination from the palladium-amido intermediate or from the alkoxide base itself.

ParameterEffect on HydrodehalogenationRationale
Ligand Choice Can significantly reduce side reactionBulky ligands (e.g., XPhos, BrettPhos) create a sterically congested environment around the palladium center. This favors the direct C-N bond-forming reductive elimination over competing pathways.[4]
Base Weaker bases may helpStrong bases like NaOtBu can sometimes promote side reactions. Switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes minimize dehalogenation, although this may require higher temperatures.[13]
Temperature Lowering may be beneficialWhile lowering the temperature will slow the overall reaction rate, it can disproportionately slow the rate of undesired side reactions, thus improving selectivity.
Solvent Can have a major impactIn one study, NMP and DMAC were found to promote the debromination of p-bromotoluene, whereas m-xylene suppressed this side reaction.[12]
Part 2.2: Reductive Amination
Q: My primary amine is over-alkylating to a tertiary amine. How do I improve selectivity for the secondary amine?

A: This is the classic selectivity challenge in reductive amination. The key is to control the relative rates of imine formation and reduction, and to manage the concentration of the reactive aldehyde/ketone.

Protocol: Stepwise Procedure for Selective Mono-alkylation [8]

This protocol separates imine formation from reduction, providing maximum control.

  • Imine Formation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.2 equivalents) in an anhydrous solvent like methanol (MeOH) or Dichloromethane (DCM).

    • Add 4Å molecular sieves to act as a dehydrating agent, which drives the imine formation equilibrium forward.

    • Add the aldehyde (1.0 equivalent) dropwise at room temperature.

    • Stir the mixture for 1-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the aldehyde.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine is fully consumed (monitor by TLC or GC-MS).

    • Quench the reaction carefully by slow addition of water, followed by standard aqueous workup and purification.

Why this works: By forming the imine first in the absence of the reducing agent, you prevent the newly formed, nucleophilic secondary amine from competing for the aldehyde.[2] The subsequent reduction step then cleanly converts the imine to the desired product.

Q: My reaction is messy, and I suspect the starting aldehyde/ketone is being reduced directly. What should I do?

A: This indicates your reducing agent is too reactive for the conditions. The rate of carbonyl reduction is competing with or exceeding the rate of imine reduction.

Reducing AgentReactivityOptimal Use CaseReference
NaBH₄ StrongGeneral purpose, but can reduce carbonyls. Best used in a stepwise procedure after imine formation.[8]
NaBH₃CN Weaker, selectiveExcellent for one-pot reactions. It is stable in mildly acidic conditions and selectively reduces the protonated imine over the carbonyl. Caution: Toxic cyanide byproduct. [1]
NaBH(OAc)₃ Mild, selectiveA very general, mild, and selective reagent. It is less toxic than NaBH₃CN and highly effective for one-pot reductive aminations of various aldehydes and ketones.[8]

Recommendation: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is often the best choice for a one-pot procedure as it tolerates many functional groups and effectively minimizes direct carbonyl reduction.[8]

Section 3: Analytical & Purification Support

Q: What is the best way to monitor the progress of my amination reaction?

A: Real-time monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.[13]

  • Thin-Layer Chromatography (TLC): Fast and simple for qualitative analysis. Use a co-spot of starting materials and the reaction mixture to track the consumption of reactants and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile, thermally stable compounds. Provides quantitative data on conversion and can help identify byproducts by their mass.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile technique, suitable for a wide range of non-volatile and thermally sensitive molecules. It is the preferred method in pharmaceutical development.

Q: I'm struggling to purify my amine product from the reaction mixture. Any tips?

A: Amine purification can be challenging due to their basic nature.

  • Acid-Base Extraction: This is the most powerful technique for separating amines from neutral or acidic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities behind.

    • Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.

    • Wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Chromatography:

    • Silica Gel: Standard silica gel is acidic and can cause streaking or irreversible binding of basic amines. To mitigate this, you can either:

      • Pre-treat the silica by slurrying it in a solvent containing 1-2% triethylamine (NEt₃) or ammonia before packing the column.

      • Include a small amount (0.5-1%) of a basic additive like NEt₃ in the eluent system.

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying amines.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2024). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Molecules, 29(3), 665. [Link]

  • Hazelard, D., Nocquet, P., & Compain, P. (2017). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers, 4(12), 2500-2521. [Link]

  • Reductive amination. (2023). Wikipedia. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Christensen, M., et al. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 15(4), 848–853. [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Purification of amine reaction mixtures. (1945).
  • The substrate scope conundrum. (2017). C&EN Global Enterprise. [Link]

  • Discussion on selective amidification. (2014). ResearchGate. [Link]

  • Lee, D., et al. (2016). Chemoselective Amination of β-Keto Amides. Current Organic Chemistry, 20(28), 3053-3060. [Link]

  • Factors that Affect Reaction Rates. (2019). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Stradiotto, M., & Lundgren, R. J. (2016). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Palladium-Catalyzed Coupling Reactions. [Link]

  • Reddit user discussion. (2021). Ways to reduce the bis amination during a reductive amination?[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination. (2023). YouTube. [Link]

Sources

Troubleshooting

common pitfalls in the synthesis and use of 1-Aminopyridin-1-ium-4-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-Aminopyridin-1-ium-4-carboxylate and related N-aminopyridinium zwitterions. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Aminopyridin-1-ium-4-carboxylate and related N-aminopyridinium zwitterions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals.

While 1-Aminopyridin-1-ium-4-carboxylate is a specific molecule of interest, its chemistry is representative of the broader class of N-aminopyridinium salts. The principles and troubleshooting steps outlined here are derived from established literature on these versatile compounds and are designed to be broadly applicable.[1][2]

Section 1: Synthesis Troubleshooting Guide

The synthesis of 1-Aminopyridin-1-ium-4-carboxylate involves the direct N-amination of pyridine-4-carboxylic acid (isonicotinic acid).[3] This process, while straightforward in concept, is prone to specific pitfalls related to the electronic nature of the starting material.

Synthesis Pathway Overview

The core transformation is the electrophilic amination of the pyridine nitrogen. The choice of aminating agent is critical for success.

Synthesis cluster_reactants Reactants cluster_product Product P4CA Pyridine-4-carboxylic acid Reaction N-Amination P4CA->Reaction Solvent, Heat AminatingAgent Electrophilic Aminating Agent (e.g., MSH) AminatingAgent->Reaction Target 1-Aminopyridin-1-ium-4-carboxylate Reaction->Target

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (Synthesis)

Q1: My N-amination reaction yield is very low or has failed completely. What is the most likely cause?

A: The most common cause of low yield is a mismatch between the reactivity of your starting material and the strength of your aminating agent.

  • Electronic Effects: Pyridine-4-carboxylic acid contains a strongly electron-withdrawing carboxylate group (-COO⁻) at the 4-position. This group significantly deactivates the pyridine ring, making the nitrogen lone pair less nucleophilic and therefore less reactive towards electrophilic amination.[1]

  • Reagent Choice: Using a milder aminating agent like hydroxylamine-O-sulfonic acid (HOSA) is often insufficient for deactivated pyridines and generally results in low yields.[1] The recommended approach is to use a more potent aminating agent, such as O-Mesitylenesulfonylhydroxylamine (MSH) , which is specifically designed for less reactive pyridine derivatives.[1]

Q2: I'm seeing a complex mixture of byproducts that are difficult to separate. How can I get a cleaner reaction?

A: A messy reaction profile often points to issues with temperature control, reagent quality, or pH.

  • Temperature Control: N-amination reactions can be exothermic. Ensure you are adding the aminating agent slowly and with adequate cooling to prevent runaway reactions and the formation of thermal decomposition byproducts.

  • Reagent Purity: Ensure your starting pyridine-4-carboxylic acid is pure and, crucially, that your aminating agent has not degraded. MSH and similar reagents can be moisture-sensitive.

  • pH Considerations: The starting material is an amino acid. Under strongly acidic conditions, the carboxylate can be protonated, and under strongly basic conditions, the aminating agent may be neutralized or decomposed. Running the reaction under neutral or slightly acidic conditions is typically optimal.

Q3: How do I select the best electrophilic aminating agent for my substituted pyridine?

A: The choice depends primarily on the electronic properties of the substituents on the pyridine ring. We have summarized the most common choices below.

ReagentAcronymRecommended Use CaseKey Pitfalls
Hydroxylamine-O-sulfonic acidHOSAElectron-rich or unsubstituted pyridines.Low yields with electron-deficient pyridines like pyridine-4-carboxylic acid.[1]
O-MesitylenesulfonylhydroxylamineMSHRecommended for electron-deficient pyridines. [1] Broader substrate scope.Can be more expensive; requires careful handling.
O-(2,4-dinitrophenyl)hydroxylamineDPHGenerally efficient for a wide variety of pyridines.Generates dinitrophenol as a byproduct, which must be removed during workup.[1]
Section 2: Purification & Handling FAQs

The zwitterionic nature of 1-Aminopyridin-1-ium-4-carboxylate dictates its physical properties and presents unique challenges for purification and handling.

Q1: My crude product is insoluble in common organic solvents like ethyl acetate, dichloromethane, or hexanes. How can I purify it?

A: This is expected behavior. As an internal salt (zwitterion), the compound is highly polar and will not dissolve in nonpolar organic solvents. Standard silica gel column chromatography is usually ineffective.

  • Primary Method: Recrystallization. The most effective purification method is recrystallization from a highly polar solvent system.

    • Start with a minimal amount of hot water to dissolve the crude product.

    • Slowly add a miscible, less polar solvent in which the product is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes cloudy.

    • Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Alternative Method: Ion-Exchange Chromatography. For very stubborn impurities, you may consider using ion-exchange chromatography, though this is a more complex setup.

Q2: Is the compound stable for long-term storage?

A: N-aminopyridinium salts are generally crystalline solids that are stable at room temperature when stored properly. However, the N-N bond is the point of reactivity.

  • Storage Conditions: Store the solid product in a tightly sealed container in a cool, dark, and dry place (e.g., a desiccator).

  • Sensitivities:

    • Reducing Agents: The N-N bond can be cleaved by chemical reducing agents or under certain electrochemical conditions.[1] Avoid contact with strong reductants.

    • Strong Bases: Strong bases can deprotonate the exocyclic amino group to form a pyridinium ylide, which may be less stable or undergo undesired reactions.[1]

    • Light: Many pyridinium compounds, especially those used in photoredox catalysis, are light-sensitive.[1] Storage in an amber vial is recommended as a precaution.

Q3: How can I confirm the structure and purity of my final product?

A: Standard spectroscopic techniques are essential.

  • ¹H NMR: Expect to see characteristic shifts for the pyridinium ring protons, typically downfield from standard pyridine due to the positive charge on the nitrogen. The protons at the 2- and 6-positions will appear as one doublet, and the protons at the 3- and 5-positions as another.

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) to observe the molecular ion peak [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the carboxylate C=O stretch (typically around 1600-1550 cm⁻¹) and N-H stretching bands for the amino group (around 3300-3100 cm⁻¹).

Section 3: Troubleshooting Use in Applications

1-Aminopyridin-1-ium-4-carboxylate is a precursor for generating N-centered radicals, which are valuable in modern synthetic chemistry, particularly in photoredox-catalyzed reactions.[1][2]

Troubleshooting Workflow: Failed Photoredox Reaction

Troubleshooting Start Reaction Failed: No Product Formation CheckCatalyst Is the photocatalyst's reduction potential sufficient? Start->CheckCatalyst CheckQuenching Is the reaction being quenched by O₂ or impurities? CheckCatalyst->CheckQuenching No Sol_Catalyst Select a stronger reducing photocatalyst (e.g., fac-Ir(ppy)₃). Consider dual catalysis. CheckCatalyst->Sol_Catalyst Yes CheckLight Is the light source the correct wavelength and intensity? CheckQuenching->CheckLight No Sol_Quenching Thoroughly degas the solvent (e.g., freeze-pump-thaw). Purify all reagents. CheckQuenching->Sol_Quenching Yes Sol_Light Verify light source specifications. Ensure reactor geometry is optimal. CheckLight->Sol_Light Yes

Caption: Decision tree for diagnosing common photoredox reaction failures.

Frequently Asked Questions (Applications)

Q1: My photoredox reaction to generate an N-centered radical isn't working. What should I check first?

A: The success of this reaction hinges on a single electron transfer (SET) from the excited photocatalyst to your N-aminopyridinium salt, causing N-N bond cleavage.[1]

  • Electrochemical Potential: The 4-carboxylate group is electron-withdrawing, which makes your compound easier to reduce compared to an unsubstituted N-aminopyridinium salt.[1] You must ensure that the excited-state reduction potential of your photocatalyst is sufficiently negative to reduce your substrate. For example, while Ru(bpy)₃Cl₂ works for some substrates, a stronger reductant like fac-[Ir(ppy)₃] may be required to ensure efficient electron transfer.[1]

  • Oxygen Quenching: The excited state of the photocatalyst can be quenched by molecular oxygen. If your reaction is open to the air, it will likely fail. You must thoroughly degas your solvent and reaction mixture (e.g., via sparging with argon or a freeze-pump-thaw cycle) and maintain an inert atmosphere.

Q2: I am attempting a reaction that should functionalize the pyridine ring, but I'm getting a mixture of isomers or no reaction at the ring. Why?

A: N-aminopyridinium salts can participate in several distinct reaction pathways, and controlling the selectivity can be challenging.

  • C4 vs. C2 Selectivity: Functionalization at the C4 position often occurs through a radical mechanism where a radical species adds to the 4-position of the pyridinium ring.[1] In contrast, functionalization at the C2 position can occur if the exocyclic amino group is deprotonated to form an N-aminopyridinium ylide, which then reacts as a 1,3-dipole.[1]

  • Troubleshooting Selectivity: If you are observing a mixture, carefully check your reaction conditions. The presence of an unintentional base (even a weakly basic substrate or additive) could be generating the ylide and opening up the C2 pathway. Conversely, if you desire the C2 pathway, a stoichiometric amount of a non-nucleophilic base is required.

Section 4: Key Experimental Protocols

Disclaimer: These are representative protocols based on established chemical principles. All laboratory work should be performed with appropriate personal protective equipment (PPE) and safety precautions.

Protocol 1: Synthesis of 1-Aminopyridin-1-ium-4-carboxylate via MSH Amination
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add pyridine-4-carboxylic acid (1.0 eq) and dichloromethane (DCM, approx. 0.5 M).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve O-Mesitylenesulfonylhydroxylamine (MSH, 1.1 eq) in a minimal amount of fresh DCM. Add this solution dropwise to the cooled, stirring suspension of the acid over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, a white precipitate should have formed. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold DCM to remove any unreacted MSH and mesitylenesulfonic acid byproduct.

  • Drying: Dry the collected white solid under high vacuum. The product can be used as is or subjected to recrystallization for higher purity.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dried solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of deionized water and heat the mixture gently (e.g., 60-70 °C) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Remove the solution from heat. Slowly add isopropanol dropwise while stirring until a persistent cloudiness appears. Add a few drops of hot water to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under high vacuum.

References
  • Ghosh, I., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic & Biomolecular Chemistry, 20(43), 8435-8459. Available from: [Link]

  • Powers, D. C., et al. (2023). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers, 10(2), 465-492. Available from: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook. Retrieved January 28, 2026, from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Aminating Reagents: Spotlight on 1-Aminopyridin-1-ium-4-carboxylate

In the landscape of modern synthetic chemistry, the introduction of nitrogen-containing functional groups is a cornerstone of drug discovery and materials science. The choice of an aminating reagent is therefore a critic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the introduction of nitrogen-containing functional groups is a cornerstone of drug discovery and materials science. The choice of an aminating reagent is therefore a critical decision that dictates the efficiency, scope, and functional group tolerance of a synthetic route. This guide provides an in-depth comparison of 1-Aminopyridin-1-ium-4-carboxylate with other prominent classes of electrophilic aminating reagents, offering experimental insights to inform your selection process.

Introduction: The Quest for the Ideal Nitrogen Source

The construction of carbon-nitrogen bonds is a central theme in organic synthesis. While classical methods often rely on nucleophilic nitrogen sources reacting with electrophilic carbon centers, the field of electrophilic amination has emerged as a powerful complementary strategy. This approach, which involves the reaction of a carbon nucleophile with an electrophilic nitrogen source, opens up new avenues for retrosynthetic analysis and allows for the amination of a diverse range of substrates.

This guide will focus on three major classes of electrophilic aminating reagents:

  • N-Aminopyridinium Salts , with a special focus on 1-Aminopyridin-1-ium-4-carboxylate.

  • Hydroxylamine Derivatives , such as O-tosyl- and O-acylhydroxylamines.

  • Oxaziridines , notably Davis' reagents.

We will delve into their mechanisms of action, substrate scope, and practical considerations, supported by experimental data to provide a clear, objective comparison.

The Rise of N-Aminopyridinium Salts: A New Paradigm in Amination

N-Aminopyridinium salts have recently garnered significant attention as versatile and highly effective aminating reagents.[1] Their unique bifunctional nature sets them apart from traditional reagents, combining N-centered nucleophilicity with latent electrophilic or radical reactivity.[2][3]

Structure and Synthesis of 1-Aminopyridin-1-ium-4-carboxylate

1-Aminopyridin-1-ium-4-carboxylate belongs to the broader class of N-aminopyridinium salts. The synthesis of these salts is typically achieved through the N-amination of the corresponding pyridine derivative. Common aminating agents for this transformation include hydroxylamine-O-sulfonic acid (HOSA) and its derivatives, such as mesitylsulfonyl hydroxylamine (MSH), which often provides higher yields with less reactive pyridines.[2] The counterion can be easily exchanged, allowing for fine-tuning of the salt's physical properties.[2]

G cluster_synthesis General Synthesis of N-Aminopyridinium Salts Pyridine Pyridine Derivative N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium N-Amination AminatingReagent Electrophilic Aminating Reagent (e.g., MSH, DPH) AminatingReagent->N_Aminopyridinium

Caption: General synthetic route to N-aminopyridinium salts.

Mechanism of Action: A Duality of Reactivity

The remarkable versatility of N-aminopyridinium salts stems from their ability to act as precursors to N-centered radicals upon single-electron reduction.[4] This transformation can be initiated by photoredox catalysis, enabling a wide range of amination reactions under mild conditions.[2][4] The resulting amidyl radical is a potent electrophile that can engage in C-H amination of arenes and heteroarenes, as well as addition reactions to alkenes.[4][5]

Furthermore, the pyridine moiety can act as a leaving group in transition metal-catalyzed cross-coupling reactions, showcasing the reagent's bifunctionality.[2] This dual reactivity allows for novel synthetic strategies where the N-aminopyridinium salt acts as a linchpin for further molecular diversification.[6]

G reagent N-Aminopyridinium Salt set Single Electron Transfer (SET) reagent->set Photocatalyst radical Amidyl Radical (Electrophilic) set->radical N-N Bond Cleavage product Aminated Product radical->product nucleophile Carbon Nucleophile (Arene, Alkene) nucleophile->product G cluster_workflow Typical Experimental Workflow start Assemble Reactants (Reagent, Substrate, Catalyst) in Schlenk Tube inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent reaction Reaction (Stirring, Light/Heat) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Sources

Comparative

A Comparative Guide to the Analytical Validation of 1-Aminopyridin-1-ium-4-carboxylate Purity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Zwitterionic Pyridinium Ylide 1-Aminopyridin-1-ium-4-carboxylate is a unique molecule possessing both a positive...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of a Zwitterionic Pyridinium Ylide

1-Aminopyridin-1-ium-4-carboxylate is a unique molecule possessing both a positive charge on the pyridinium nitrogen and a negative charge on the carboxylate group, classifying it as a zwitterionic pyridinium ylide. This dual nature presents specific challenges for analytical method development, primarily concerning solubility, chromatographic retention, and detection. Ensuring the purity of such a compound is paramount in drug development, as impurities can impact efficacy, safety, and stability.

This guide will compare and contrast the most effective analytical techniques for the comprehensive purity validation of 1-Aminopyridin-1-ium-4-carboxylate, providing detailed experimental protocols and the underlying scientific principles, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on analytical procedure validation.[1]

Understanding the Analyte: Synthesis and Potential Impurities

A definitive, publicly available synthesis for 1-Aminopyridin-1-ium-4-carboxylate is not widely documented. However, based on established methods for the N-amination of pyridines, a probable synthetic route involves the electrophilic amination of isonicotinic acid (4-carboxypyridine) using an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA).[2]

This presumed synthesis allows for the prediction of potential process-related impurities:

  • Starting Material: Unreacted isonicotinic acid.

  • Reagent-Related Impurities: Residual HOSA or its decomposition products.

  • By-products: Products from potential side reactions, such as the amination of impurities present in the isonicotinic acid starting material.

  • Degradation Products: The stability of N-aminopyridinium salts can be influenced by factors such as pH and temperature, leading to potential degradation products over time.[2][3]

A thorough purity validation must be capable of separating and quantifying the active pharmaceutical ingredient (API) from these potential impurities.

Comparative Analysis of Analytical Methodologies

The following sections provide a detailed comparison of the most suitable analytical techniques for validating the purity of 1-Aminopyridin-1-ium-4-carboxylate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for purity determination due to its high resolving power and sensitivity. For a polar, zwitterionic compound like 1-Aminopyridin-1-ium-4-carboxylate, several HPLC modes can be considered.

Principle: RP-HPLC separates compounds based on their hydrophobicity. Due to the high polarity of our analyte, retention on a standard C18 column would be minimal. The addition of an ion-pairing agent (e.g., sodium octanesulfonate) to the mobile phase forms a neutral ion-pair with the positively charged pyridinium ion, increasing its hydrophobicity and retention on the non-polar stationary phase.[3][4]

Strengths:

  • Excellent resolution for a wide range of analytes.

  • Widely available columns and established methodology.

  • Amenable to gradient elution for separating impurities with a wide polarity range.

Weaknesses:

  • Ion-pairing agents can be harsh on the column and require extensive equilibration and washing.

  • Not compatible with mass spectrometry (MS) detection due to the non-volatile nature of the ion-pairing agents.[5]

Principle: HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.

Strengths:

  • Ideal for highly polar and zwitterionic compounds.

  • Uses MS-compatible mobile phases.

  • Offers a different selectivity compared to RP-HPLC, which can be advantageous for separating certain impurities.

Weaknesses:

  • Can have longer equilibration times compared to RP-HPLC.

  • Sample diluent composition is critical to avoid peak distortion.

Principle: MMC columns possess both reversed-phase and ion-exchange characteristics on a single stationary phase. This allows for simultaneous separation based on both hydrophobicity and charge.

Strengths:

  • Offers unique selectivity for complex mixtures of polar, non-polar, and charged analytes.

  • Can often provide better peak shape and retention for zwitterionic compounds without the need for ion-pairing agents.

  • Many MMC columns are compatible with MS-friendly mobile phases.

Weaknesses:

  • Method development can be more complex due to the dual separation mechanisms.

  • Fewer column chemistries are available compared to traditional RP-HPLC.

Table 1: Comparison of HPLC Methodologies

FeatureRP-HPLC with Ion-PairingHILICMixed-Mode Chromatography
Principle Hydrophobic interactions of a neutral ion-pairPartitioning into an aqueous layer on a polar stationary phaseCombination of hydrophobic and ion-exchange interactions
Best Suited For Broad range of polarities, established methodsHighly polar and zwitterionic compoundsComplex mixtures with varying polarity and charge
MS Compatibility NoYesGenerally Yes
Method Development ModerateCan be complex (diluent effects)Can be complex (dual mechanism)
Key Advantage High resolution, widely usedExcellent for polar analytesUnique selectivity, good peak shape for zwitterions
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structure and Absolute Purity

While HPLC is excellent for determining relative purity, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers an orthogonal approach for both structural confirmation and the determination of absolute purity without the need for a specific reference standard of the analyte.[6][7]

Principle: qNMR relies on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the sample.[6] By comparing the integral of a known, certified internal standard with the integral of the analyte, the absolute purity of the analyte can be calculated.

Strengths:

  • Provides structural information, confirming the identity of the analyte and any impurities.

  • A primary ratio method, allowing for the determination of absolute purity.

  • Non-destructive technique.

  • Can detect a wide range of impurities, including those that may not have a chromophore for UV detection in HPLC.

Weaknesses:

  • Lower sensitivity compared to HPLC.

  • Requires a certified internal standard of known purity.

  • Potential for signal overlap, which can complicate quantification.

Mass Spectrometry (MS): For Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of 1-Aminopyridin-1-ium-4-carboxylate and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it provides both chromatographic separation and mass information.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For a zwitterionic molecule, electrospray ionization (ESI) is a suitable technique, as it can generate ions in both positive and negative modes.

Strengths:

  • Provides definitive molecular weight information.

  • Highly sensitive detection.

  • When coupled with HPLC, allows for the identification of unknown peaks based on their mass.

  • Tandem MS (MS/MS) can provide structural information for impurity elucidation.

Weaknesses:

  • Not inherently quantitative without the use of appropriate standards.

  • Ion suppression effects can impact accuracy in complex matrices.

Experimental Protocols

The following are detailed, step-by-step protocols for the key analytical methods discussed. These should be considered as starting points and may require further optimization for your specific instrumentation and sample.

Stability-Indicating RP-HPLC Method

This method is designed to separate the main component from its potential degradation products and process-related impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in diluent (e.g., 50:50 ACN:H2O) A->B E Equilibrate HPLC system B->E C Prepare Mobile Phase A (Buffer with Ion-Pairing Agent) D Prepare Mobile Phase B (Acetonitrile) F Inject sample E->F G Run gradient elution F->G H Detect at appropriate wavelength (e.g., 254 nm) G->H I Integrate peaks H->I J Calculate % Purity (Area Normalization) I->J K Validate method per ICH Q2(R1) J->K qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh certified internal standard C Dissolve both in deuterated solvent (e.g., D2O) A->C B Accurately weigh analyte B->C D Acquire 1H NMR spectrum with appropriate relaxation delay C->D E Ensure good signal-to-noise ratio D->E F Phase and baseline correct the spectrum E->F G Integrate non-overlapping signals of analyte and standard F->G H Calculate absolute purity G->H

Sources

Validation

A Comparative Guide to N-Aminopyridinium Salts in Organic Synthesis: Performance, Protocols, and Mechanistic Insights

For the modern organic chemist, the quest for efficient and selective methods for carbon-nitrogen bond formation is a perpetual frontier. Among the diverse reagents available, N-aminopyridinium salts have emerged as a ve...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern organic chemist, the quest for efficient and selective methods for carbon-nitrogen bond formation is a perpetual frontier. Among the diverse reagents available, N-aminopyridinium salts have emerged as a versatile and powerful class of compounds, offering unique reactivity profiles for a range of synthetic transformations. This guide provides an in-depth performance comparison of various N-aminopyridinium salts, supported by experimental data, detailed protocols, and mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction to N-Aminopyridinium Salts: A Gateway to Diverse Reactivity

N-aminopyridinium salts are quaternary ammonium compounds characterized by a positively charged pyridinium ring bearing an amino group at the nitrogen atom. Their synthetic utility stems from the tunable nature of the substituents on both the pyridine ring and the exocyclic nitrogen, which profoundly influences their reactivity. These salts can act as precursors to highly reactive N-centered radicals, participate in cycloaddition reactions as 1,3-dipoles, and serve as directing groups in C-H functionalization, making them valuable assets in the synthesis of complex nitrogen-containing molecules.[1][2][3][4]

The general structure of N-aminopyridinium salts allows for facile modification, leading to a diverse array of reagents with distinct electronic and steric properties. The choice of the activating group on the amino nitrogen (e.g., acyl, sulfonyl) and the substituents on the pyridinium ring are critical determinants of their performance in specific applications.

Synthesis of N-Aminopyridinium Salts: Tailoring the Reagent to the Task

The accessibility of a diverse range of N-aminopyridinium salts is a key advantage for their widespread application. Several synthetic strategies have been developed to prepare these reagents, with the most common methods outlined below.[1]

Electrophilic Amination of Pyridines

One of the most direct routes to N-aminopyridinium salts involves the electrophilic amination of pyridine derivatives using reagents like hydroxylamine-O-sulfonic acid (HOSA) or its derivatives.[1] The choice of the aminating agent can be crucial for the successful synthesis, especially for less reactive pyridine substrates.

Derivatization of the N-Amino Group

A versatile approach to a wide array of N-aminopyridinium salts involves the derivatization of a parent N-aminopyridinium salt. Acylation and sulfonylation of the exocyclic amino group are common modifications that significantly impact the salt's reactivity.[1]

Experimental Protocol: General Procedure for the N-Acylation of N-Aminopyridinium Iodide[5]

  • To a solution of N-aminopyridinium iodide (1.0 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.01 equiv) and potassium carbonate (3.0 equiv).

  • Slowly add the desired acyl chloride (1.1 equiv) to the suspension under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 16–24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the suspension and concentrate the filtrate under reduced pressure.

  • Suspend the resulting solid in dichloromethane (DCM) and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on deactivated neutral alumina.

  • Dissolve the purified N-acylaminopyridinium ylide in DCM (0.5 M) and add tetrafluoroboric acid (1.2 equiv, 42 wt % in H₂O) or another suitable acid at room temperature.

  • Stir the mixture for 30 minutes, then precipitate the N-acyl-N-aminopyridinium salt by the addition of diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Performance Comparison in Photocatalytic C-H Amination

One of the most significant applications of N-aminopyridinium salts is in the direct C-H amination of arenes and heteroarenes via photoredox catalysis.[2] This transformation allows for the introduction of a nitrogen-containing group without the need for pre-functionalized substrates. The choice of the N-aminopyridinium salt is critical for the success and efficiency of these reactions.

N-Acyl vs. N-Sulfonyl N-Aminopyridinium Salts

The electronic nature of the activating group on the exocyclic nitrogen plays a pivotal role in the generation and reactivity of the corresponding N-centered radical.

  • N-Acyl-N-aminopyridinium salts , such as those bearing benzoyl or pivaloyl groups, are effective in many C-H amination reactions.

  • N-Sulfonyl-N-aminopyridinium salts , particularly those with tosyl or mesyl groups, are also widely used and often exhibit complementary reactivity.

In a visible-light-induced amination of silyl enol ethers, N-tosyl and N-Boc protected salts were found to be highly effective, whereas N-Cbz protected salts showed lower reactivity.[1] For the direct amidation of arenes, an N-phthalimidoyl-N-aminopyridinium salt (referred to as 3a in the study) provided the best results for benzene, while for more electron-rich heteroarenes, an N-methanesulfonyl-N-aminopyridinium salt (3e) was superior.[2] This highlights the importance of matching the electronic properties of the N-centered radical precursor to the substrate.

Comparative Performance Data

The following tables summarize the performance of different N-aminopyridinium salts in the photoredox-catalyzed C-H amination of various aromatic substrates. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Comparison of N-Aminopyridinium Salts in the Amination of Benzene [2]

EntryN-Aminopyridinium Salt (Activating Group)Yield (%)
1Phthalimidoyl49
2Benzoyl39
3TosylNo Product
4MesylNo Product

Table 2: Comparison of N-Aminopyridinium Salts in the Amination of Electron-Rich Arenes [2]

EntryAreneN-Aminopyridinium Salt (Activating Group)Yield (%)
11,3,5-TrimethoxybenzenePhthalimidoyl89
2AnisolePhthalimidoyl75
3N,N-DimethylanilinePhthalimidoyl63

Table 3: Comparison of N-Aminopyridinium Salts in the Amination of Heteroarenes [2]

EntryHeteroareneN-Aminopyridinium Salt (Activating Group)Yield (%)
1N-MethylindoleMesyl68
2FuranMesyl55
3PyrroleMesyl46

Expert Insight: The data clearly indicates that the electrophilicity of the generated N-centered radical is a key factor. The more electrophilic phthalimidoyl radical is highly effective for electron-rich arenes, while the less electrophilic sulfonyl-derived radicals are better suited for the amination of electron-rich heterocycles.

Mechanistic Considerations in Photoredox Catalysis

The photocatalytic generation of N-centered radicals from N-aminopyridinium salts generally proceeds through a single-electron transfer (SET) mechanism.[1][5][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Photoredox_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) NAPS N-Aminopyridinium Salt (R-NH-Pyr+) PC_ox Oxidized PC+ PC_star->PC_ox SET Radical_cation [R-NH-Pyr]• NAPS->Radical_cation N_radical N-Centered Radical (R-N•H) Radical_cation->N_radical N-N Cleavage Intermediate Adduct Radical N_radical->Intermediate + Substrate (Ar-H) N_radical->Intermediate Substrate Substrate (Ar-H) Substrate_radical Substrate Radical Cation ([Ar-H]•+) Substrate->Substrate_radical - e- Substrate->Intermediate Substrate_radical->Intermediate + N-Centered Radical Product Aminated Product (Ar-NH-R) Intermediate->Product - H+ PC_ox->PC e- transfer from Substrate Radical PC_ox->PC

Figure 1. Generalized mechanism for photoredox-catalyzed C-H amination.

The cycle is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then reduces the N-aminopyridinium salt via a single-electron transfer, leading to the cleavage of the N-N bond and the formation of an N-centered radical and a pyridine byproduct.[1][7] This radical then adds to the aromatic substrate, and subsequent oxidation and deprotonation steps yield the aminated product and regenerate the photocatalyst.[7]

Alternative Reaction Conditions: DDQ vs. NIS-Promoted C-H Amination

While photoredox catalysis is a powerful tool, alternative conditions for C-H amination using N-aminopyridinium salts have also been developed. A comparative study of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-promoted thermal amination and N-iodosuccinimide (NIS)-promoted photochemical amination reveals distinct advantages and substrate preferences for each method.[3]

Table 4: Comparison of DDQ and NIS-Promoted Benzylic C-H Amination [3]

SubstrateDDQ Method Yield (%)NIS Method Yield (%)
Ethylbenzene7265
1,3-Dimethoxy-5-ethylbenzene79-
4-Ethyl-phenylboronic acid pinacol ester68-
1,1-DiphenylethaneInefficient71
4-NitroethylbenzeneInefficient51

Expert Insight: The DDQ-promoted method is generally more effective for electron-rich benzylic substrates, while the NIS-promoted photochemical method shows better performance for less reactive and electron-deficient substrates. This complementarity allows for a broader range of substrates to be successfully aminated.

Experimental Protocol: NIS-Promoted Photochemical Benzylic C-H Amination[3]

  • In a vial, combine the benzylic substrate (1.3 equiv), N-aminopyridinium triflate (1.0 equiv), and N-iodosuccinimide (NIS, 2.2 equiv).

  • Add dichloromethane (CH₂Cl₂) to achieve a suitable concentration.

  • Seal the vial and irradiate the mixture with blue LEDs at 23 °C for 30 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

N-Aminopyridinium Salts in Cycloaddition Reactions

Beyond C-H amination, N-aminopyridinium salts can also function as 1,3-dipoles in cycloaddition reactions, providing access to a variety of nitrogen-containing heterocycles. The reactivity in these transformations is also highly dependent on the nature of the substituents on the pyridinium salt.

Cycloaddition_Workflow Start N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-dipole) Start->Ylide Deprotonation Dipolarophile Dipolarophile (e.g., Alkyne) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Base Base Base->Ylide Ylide->Cycloaddition Cycloadduct Heterocyclic Product Cycloaddition->Cycloadduct

Figure 2. General workflow for [3+2] cycloaddition reactions.

Conclusion and Future Outlook

N-aminopyridinium salts have proven to be exceptionally versatile reagents in modern organic synthesis. Their tunable nature allows for the fine-tuning of reactivity to suit a wide range of applications, from direct C-H amination to complex cycloadditions. This guide has provided a comparative overview of the performance of different N-aminopyridinium salts, highlighting the critical role of substituent effects and reaction conditions. As research in this area continues, we can expect the development of even more sophisticated and selective transformations enabled by these remarkable reagents, further expanding the toolbox of the synthetic chemist. The exploration of asymmetric catalysis using chiral N-aminopyridinium salts remains a promising, yet underexplored, avenue of research.[1]

References

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central - NIH. [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters - ACS Publications. [Link]

  • Visible-Light-Mediated Amination of π-Nucleophiles with N-Aminopyridinium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]

  • Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades. ChemRxiv. [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC - NIH. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. Request PDF - ResearchGate. [Link]

  • Photoredox-Catalyzed Aminolactonization of 2-Styrylbenzoic Acids with N-Aminopyridinium Salts to Access 4-Sulfonamino-3,4-dihydroisocoumarins. Organic Chemistry Portal. [Link]

  • Progress of N -Amino Pyridinium Salts as Nitrogen Radical Precursors in Visible Light Induced C—N Bond Formation Reactions. ResearchGate. [Link]

  • The scope of N‐sulfonylaminopyridinium salts.[a] [a] Reaction conditions. ResearchGate. [Link]

  • Visible Light Photocatalysis-Controlled Reactions of N- Radicals. The Royal Society of Chemistry. [Link]

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Comparative

A Comprehensive Guide to Assessing the Biological Activity of 1-Aminopyridin-1-ium-4-carboxylate Derivatives

Introduction: The Therapeutic Potential of Pyridinium Scaffolds The pyridine ring is a fundamental heterocyclic motif that forms the core of numerous natural products and FDA-approved pharmaceuticals. Its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridinium Scaffolds

The pyridine ring is a fundamental heterocyclic motif that forms the core of numerous natural products and FDA-approved pharmaceuticals. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The unique electronic and structural features of the pyridine nucleus allow for diverse interactions with biological targets such as enzymes and receptors.[2] N-aminopyridinium salts, a class of pyridinium derivatives, have recently garnered significant interest, primarily in the field of organic synthesis, due to their versatile reactivity.[3][4] This guide focuses on a specific, yet underexplored, subclass: derivatives of 1-Aminopyridin-1-ium-4-carboxylate.

While extensive research on the direct biological activities of 1-Aminopyridin-1-ium-4-carboxylate derivatives is still emerging, the broader family of pyridinium compounds provides a strong rationale for their investigation as potential therapeutic agents. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically assess the biological activity of novel derivatives of this promising scaffold. We will delve into the established methodologies for evaluating anticancer and antimicrobial efficacy, discuss potential mechanisms of action based on related compounds, and provide insights into interpreting the experimental data.

Comparative Landscape: Learning from Related Pyridinium Compounds

A direct comparison of the biological activity of various 1-Aminopyridin-1-ium-4-carboxylate derivatives is hampered by the limited availability of published, peer-reviewed data. However, by examining the structure-activity relationships (SAR) of other pyridinium and aminopyridine compounds, we can establish a predictive framework to guide the design and interpretation of new derivatives.

Compound Class Key Structural Features Influencing Activity Observed Biological Activity Reference
Alkyl-Pyridinium Salts The length of the alkyl chain significantly impacts hydrophobicity, which is a key factor in antimicrobial activity. Longer alkyl chains generally lead to increased potency against both Gram-positive and Gram-negative bacteria.Antimicrobial[5][6]
Substituted Pyridine Derivatives The presence and position of electron-donating groups (e.g., -OCH3, -OH, -NH2) can enhance antiproliferative activity. Conversely, bulky groups or halogen atoms may decrease activity.Anticancer[1]
Pyridine-Urea Derivatives Specific substitutions on the phenylurea moiety can lead to potent and selective anticancer activity. For example, certain derivatives have shown high efficacy against breast cancer cell lines.Anticancer[7]
Aminopyridine Derivatives Functionalization of the amino group can lead to potent enzyme inhibitors. For instance, certain aminopyridine-containing compounds are effective inhibitors of kinases like EGFR and VEGFR-2, which are implicated in cancer progression.Anticancer (Kinase Inhibition)[2][7]

This table illustrates that modifications to the pyridine core and its substituents can dramatically influence biological activity. For derivatives of 1-Aminopyridin-1-ium-4-carboxylate, it is therefore crucial to systematically explore substitutions on the pyridine ring, the amino group, and the carboxylate group to identify potent and selective compounds.

Assessing Anticancer Activity: The MTT Assay

One of the most common and reliable methods for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_plate Seed 96-well Plate with Cells (1,000-100,000 cells/well) incubate_adhesion Incubate for 24h (for adherent cells) prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells prep_compounds->add_compounds Treat Cells incubate_treatment Incubate for 24-72h add_mtt Add MTT Solution (final conc. 0.45-0.5 mg/mL) incubate_treatment->add_mtt Perform Assay incubate_mtt Incubate for 2-4h at 37°C add_solubilizer Add Solubilization Solution (e.g., DMSO or acidified isopropanol) incubate_solubilizer Incubate for 2-4h in the dark (with shaking) read_absorbance Read Absorbance at 570 nm incubate_solubilizer->read_absorbance Measure Results calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve determine_ic50 Determine IC50 Value MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds in Broth prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) dispense_compounds Dispense Diluted Compounds into 96-well Plate prep_inoculum->dispense_compounds Set up Assay inoculate_plate Inoculate Wells with Bacterial Suspension include_controls Include Growth and Sterility Controls incubate_plate Incubate Plate at 37°C for 18-24 hours read_results Visually Inspect for Bacterial Growth (Turbidity) incubate_plate->read_results Read Results determine_mic Determine MIC: Lowest Concentration with No Visible Growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution
  • Preparation of Test Compounds and Media:

    • Prepare a stock solution of each test compound, usually in DMSO.

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. [5] * In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB to obtain a range of concentrations. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-4 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. [11] * Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the test compounds. This will bring the final volume in each well to 100 µL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum) for each plate. [5] * Cover the plate and incubate at 37°C for 18-24 hours in ambient air. [5]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. [12] * A reading mirror can be used to facilitate the observation of growth.

Potential Mechanisms of Action

While the specific mechanisms of action for 1-Aminopyridin-1-ium-4-carboxylate derivatives need to be elucidated experimentally, we can infer potential pathways from related pyridinium compounds.

MoA_Diagram cluster_antimicrobial Antimicrobial Mechanisms cluster_anticancer Anticancer Mechanisms compound Pyridinium Compound membrane Cell Membrane Disruption compound->membrane Antimicrobial dna DNA Intercalation compound->dna Anticancer kinase Kinase Inhibition (e.g., VEGFR-2, EGFR) compound->kinase Anticancer leakage Leakage of Cellular Contents membrane->leakage replication_block Inhibition of DNA Replication dna->replication_block apoptosis Induction of Apoptosis replication_block->apoptosis proliferation_block Inhibition of Cell Proliferation kinase->proliferation_block proliferation_block->apoptosis

Caption: Potential mechanisms of action for pyridinium-based compounds.

  • Antimicrobial Action: Many cationic compounds, including pyridinium salts, exert their antimicrobial effect by disrupting the bacterial cell membrane. The positively charged pyridinium headgroup can interact with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of essential intracellular contents, and ultimately cell death. [5]

  • Anticancer Action: The anticancer mechanisms of pyridine derivatives are more diverse. Some planar aromatic structures can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. [13]Other pyridine derivatives have been shown to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). [2][7]Inhibition of these signaling pathways can block tumor growth and angiogenesis.

Conclusion and Future Directions

The 1-Aminopyridin-1-ium-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data on its derivatives are scarce, the well-documented anticancer and antimicrobial activities of related pyridinium compounds provide a strong impetus for further investigation. This guide provides a robust framework for the systematic evaluation of these novel compounds. By employing standardized assays such as the MTT and broth microdilution methods, researchers can obtain reliable and reproducible data on their cytotoxic and antimicrobial properties.

Future work should focus on synthesizing a library of 1-Aminopyridin-1-ium-4-carboxylate derivatives with diverse substitutions to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The methodologies outlined in this guide provide the essential tools to embark on this exciting area of drug discovery.

References

  • Roychowdhury, P., Samanta, S., Tan, H., & Powers, D. C. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 10(5), 1238-1265. [Link]

  • Rakuno Gakuen University. (2021). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Alptüzün, V., Parlar, S., Taşli, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Roychowdhury, P., Samanta, S., Tan, H., & Powers, D. C. (2023). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers, 10(5), 1238-1265. [Link]

  • Eldehna, W. M., Nocentini, A., El-Naggar, D. H., Ibrahim, H. S., Hamed, A. R., Al-Warhi, T., ... & Supuran, C. T. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

  • Espinel-Ingroff, A., et al. (2002). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 40(10), 3790-3794. [Link]

  • Alptüzün, V., Parlar, S., Taşli, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Öztürk, S., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 14(11), 103413. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Wang, Y., et al. (2023). Structure–Activity Relationship Study of Antimicrobial Peptide PE2 Delivered Novel Linear Derivatives with Potential of Eradicating Biofilms and Low Incidence of Drug Resistance. Journal of Medicinal Chemistry, 66(13), 8775-8789. [Link]

  • (PDF) Anticancer Functions of Pyridine Heterocycles - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Aminopyridin-1-ium-4-carboxylate

This guide provides essential safety and logistical information for the handling and disposal of 1-Aminopyridin-1-ium-4-carboxylate. As a derivative of the aminopyridine family, this compound requires meticulous handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Aminopyridin-1-ium-4-carboxylate. As a derivative of the aminopyridine family, this compound requires meticulous handling protocols to ensure personnel safety and experimental integrity. Due to the limited specific toxicological data for this exact molecule, our recommendations are grounded in the well-documented, severe hazards of the parent compound, 4-Aminopyridine. This conservative approach ensures the highest level of protection for researchers, scientists, and drug development professionals.

Immediate Hazard Assessment: Understanding the Risk

Before handling this compound, it is critical to internalize the potential hazards. Based on data from the closely related 4-Aminopyridine, we must assume 1-Aminopyridin-1-ium-4-carboxylate presents a similar hazard profile, which is severe and multifaceted.

  • Acute Toxicity: 4-Aminopyridine is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[1] Exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions, respiratory distress, and cardiac arrest.[1][2][3]

  • Corrosivity: The compound is expected to cause severe skin burns and serious eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause significant respiratory tract irritation.[4]

  • Environmental Hazard: This class of chemicals is often toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1]

Given this profile, engineering controls, such as a certified chemical fume hood, are mandatory for all handling steps. Personal Protective Equipment (PPE) is your last and most critical line of defense.

Core Directive: Required Personal Protective Equipment

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for common laboratory tasks involving 1-Aminopyridin-1-ium-4-carboxylate.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting Closed Containers Safety glasses with side shieldsSingle pair of impervious gloves (e.g., Butyl rubber, thick Nitrile)Fully-buttoned lab coatNot generally required
Weighing Solid Compound Tightly-fitting chemical safety goggles and a face shieldDouble-gloving with compatible impervious gloves (e.g., Butyl rubber over Nitrile)Disposable, long-sleeved, solid-front gown with knit cuffs[5]NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of fine powders[2]
Preparing Solutions (in fume hood) Tightly-fitting chemical safety goggles and a face shieldDouble-gloving with compatible impervious glovesDisposable, long-sleeved, solid-front gown with knit cuffsWork must be conducted in a certified chemical fume hood.[2][6] A respirator may be required if there is a risk of aerosol generation.
Handling Waste and Decontamination Tightly-fitting chemical safety goggles and a face shieldDouble-gloving with compatible impervious glovesDisposable, long-sleeved, solid-front gown with knit cuffsAs required by the specific decontamination procedure

Operational Plan: A Step-by-Step Procedural Guide

Proper use of PPE is as crucial as its selection. The following workflow ensures that the protective barrier between you and the chemical is maintained throughout the handling process.

Pre-Operation: Donning PPE
  • Work Area Verification: Confirm the designated work area is clean and the chemical fume hood is functioning correctly. Ensure an emergency eyewash and shower are accessible and unobstructed.[6]

  • Gowning: Don a disposable, back-closing gown with long sleeves and tight-fitting cuffs.[5] This provides a barrier against accidental splashes and contamination of personal clothing.

  • Respiratory Protection: If required, perform a seal check on your selected respirator. Facial hair can compromise the seal, so users must be clean-shaven.

  • Eye and Face Protection: Put on tightly-fitting chemical safety goggles. If there is a significant splash risk, add a full-face shield over the goggles.[2]

  • Gloving (Double-Gloving Technique):

    • Inner Glove: Don the first pair of gloves, ensuring they are tucked under the cuff of the gown.

    • Outer Glove: Don the second pair of gloves, pulling them over the cuff of the gown. This creates a secure seal. Double gloving is required for handling highly hazardous compounds.[5]

During Operation: Maintaining the Barrier
  • Work Within the Fume Hood: All manipulations of the compound must occur within a certified chemical fume hood.[2][6]

  • Avoid Contamination: Do not touch your face, personal items, or any surface outside of the fume hood with your gloves.

  • Glove Integrity: Change your outer gloves immediately if you suspect contamination or every 30-60 minutes during extended procedures.[5] If you suspect the inner glove is contaminated, move away from the work area, doff all PPE, and re-gown completely.

Post-Operation: Doffing PPE

Doffing PPE in the correct order is critical to prevent cross-contamination.

  • Outer Gloves: While still in the designated work area, remove the outer gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Untie the gown. As you remove it, peel it forward, turning it inside out. Remove the inner gloves simultaneously, trapping them within the rolled-up gown. Dispose of the bundle in the hazardous waste container.

  • Exit Work Area: Exit the immediate work area.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Integrated Workflow for Safe Handling

The following diagram illustrates the complete, self-validating workflow for handling 1-Aminopyridin-1-ium-4-carboxylate, ensuring safety at every step.

G Workflow for Handling 1-Aminopyridin-1-ium-4-carboxylate cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Risk_Assessment 1. Conduct Risk Assessment (Review SDS of related compounds) Select_PPE 2. Select Appropriate PPE (Based on Task) Risk_Assessment->Select_PPE Identify Hazards Don_PPE 3. Don PPE (Correct Sequence) Select_PPE->Don_PPE Gather Equipment Handling 4. Perform Chemical Work (Weighing, Dissolving, etc.) Don_PPE->Handling Enter Work Area Doff_PPE 5. Doff PPE (Correct Sequence) Handling->Doff_PPE Complete Work Waste_Disposal 6. Segregate & Dispose Waste (Contaminated PPE & Chemical Waste) Doff_PPE->Waste_Disposal Prevent Contamination Hand_Wash 7. Wash Hands Thoroughly Waste_Disposal->Hand_Wash Final Step

Caption: A logical workflow for safe chemical handling.

Emergency Protocols: Immediate Response Plan

Accidents require immediate and correct action. All personnel must be familiar with these procedures.

  • Skin Exposure: Immediately move to an emergency shower.[6] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7][8] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[4] Seek immediate medical attention and provide the Safety Data Sheet for 4-Aminopyridine to the medical personnel.

  • Small Spill: If trained, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[7][10] Do not use combustible materials. Collect the material into a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spill: Evacuate the area immediately.[6] Alert your facility's emergency response team.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All solutions and unused solid material must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Contaminated PPE: All used gowns, gloves, and other disposable items are considered hazardous waste. They must be collected in a designated, sealed hazardous waste container.[11]

  • Environmental Precautions: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[7][10] Avoid release to the environment.[1]

References

  • Sdfine. (n.d.). 4-aminopyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet.
  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • ChemicalBook. (2025, October 18). 4-Aminopyridine - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Aminopyridine.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - Pyridine.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • ScienceLab.com. (n.d.). Material Safety Data Sheet - 4-Aminopyridine.
  • Johnson, D. R., & Morgan, D. L. (2006). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 2(2), 51–55. Retrieved from [Link]

  • Farmalabor Materie Prime. (2012, December 12). AMINOPYRIDINE-4 (TECHNICAL GRADE) Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • NOAA. (n.d.). 2-aminopyridine - Report. CAMEO Chemicals.

Sources

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